Hippuristanol
説明
特性
IUPAC Name |
(1S,2S,3'S,4S,6R,7R,8R,9S,11S,12S,13S,16R,18S)-2',2',3',7,9,13-hexamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,5'-oxolane]-7,11,16-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O5/c1-15-13-28(33-24(15,2)3)27(6,31)23-21(32-28)12-19-18-8-7-16-11-17(29)9-10-25(16,4)22(18)20(30)14-26(19,23)5/h15-23,29-31H,7-14H2,1-6H3/t15-,16-,17+,18-,19-,20-,21-,22+,23-,25-,26-,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHXKNOXVBFETI-SHCCRYCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C3C(O2)CC4C3(CC(C5C4CCC6C5(CCC(C6)O)C)O)C)(C)O)OC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]2([C@]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C[C@@H]([C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@H](C6)O)C)O)C)(C)O)OC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433627 | |
| Record name | Hippuristanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80442-78-0 | |
| Record name | Hippuristanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80442-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hippuristanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HIPPURISTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45PK2NS4NQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to Hippuristanol: A Natural Product Inhibitor of eIF4A
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein synthesis is a fundamental cellular process, with its dysregulation being a hallmark of numerous diseases, including cancer.[1] The initiation phase of translation is a critical control point, primarily governed by the eukaryotic initiation factor 4F (eIF4F) complex.[2] A key component of this complex, the DEAD-box RNA helicase eIF4A, is responsible for unwinding the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs) to facilitate ribosome recruitment.[3][4] Its activity is particularly crucial for the translation of mRNAs with complex secondary structures, which often encode oncoproteins and survival factors.[4] This dependency makes eIF4A a compelling therapeutic target.[2] Hippuristanol, a polyhydroxysteroid isolated from the gorgonian coral Isis hippuris, is a potent and selective natural product inhibitor of eIF4A.[1][5][6] This document provides an in-depth technical overview of this compound, detailing its mechanism of action, quantitative activity, relevant experimental protocols, and its potential as a therapeutic agent and research tool.
The Role of eIF4A in Cap-Dependent Translation Initiation
Eukaryotic translation initiation is a multi-step process that begins with the assembly of the eIF4F complex at the 5' cap of the mRNA.[1] The eIF4F complex consists of three main subunits:
-
eIF4E : The cap-binding protein that directly recognizes the m7GpppN cap structure.[1]
-
eIF4G : A large scaffolding protein that orchestrates the assembly of the complex, binding to eIF4E, eIF4A, and the poly(A)-binding protein (PABP).[1]
-
eIF4A : An ATP-dependent RNA helicase that unwinds secondary structures in the mRNA's 5' leader sequence.[3]
The helicase activity of eIF4A, stimulated by its accessory factor eIF4B, resolves RNA hairpins and G-quadruplexes, creating a single-stranded landing pad for the 43S pre-initiation complex.[7][8] This allows the ribosome to scan the mRNA and locate the start codon, initiating protein synthesis.[8] Given that many oncogenic mRNAs possess highly structured 5' UTRs, cancer cells often exhibit a heightened dependency on eIF4A activity, creating a therapeutic window for eIF4A inhibitors.[4][9]
This compound: Mechanism of Action
This compound is a selective, allosteric inhibitor of eIF4A isoforms 1 and 2.[4][10] Its mechanism is distinct from other well-characterized eIF4A inhibitors like rocaglates and pateamine A.[1]
-
RNA Binding Inhibition : this compound binds to the C-terminal domain (CTD) of eIF4A.[1][7] This interaction locks the helicase in a closed, inactive conformation, which allosterically prevents the binding of RNA.[1][4] By abolishing eIF4A's ability to engage with its substrate, it potently inhibits cap-dependent translation.[3][7]
-
ATP Binding Unaffected : The inhibitory action of this compound is not due to competition with ATP. Studies have shown that this compound does not impair ATP binding to eIF4A and in some cases may even slightly increase it.[1][7] This classifies it as an RNA-competitive inhibitor.[2]
-
Binding Site : NMR and mutagenesis studies have mapped the this compound binding pocket to the CTD of eIF4A, involving amino acids within and around conserved motifs V and VI.[1] Key direct contacts are thought to be with residues such as G335, I336, V338, L343, V344, and K369-V371 in mouse eIF4AI.[1] This binding site is not conserved in other DEAD-box helicases, which contributes to this compound's selectivity.[4]
Quantitative Analysis of this compound Activity
The potency of this compound has been evaluated in various biochemical and cell-based assays. The tables below summarize key quantitative data from the literature.
Table 1: In Vitro and Cellular IC50 Values for this compound
| Assay Type | System / Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Cap-Dependent Translation | Krebs-2 Extract | ~200 nM | [7] |
| Cap-Dependent Translation | Rabbit Reticulocyte Lysate | ~500 nM | [7] |
| eIF4A ATPase Activity | Recombinant eIF4AIf | ~5 µM | [7] |
| Cell Proliferation (24h) | HeLa Cells | ~700 nM | [1] |
| Cell Proliferation (72h) | BJAB Burkitt Lymphoma | 189 - 329 nM | [11] |
| Cell Proliferation (72h) | Various Cancer Lines | 55 - >1021 nM |[11] |
Table 2: Structure-Activity Relationship (SAR) of this compound Analogs Structure-activity relationship studies, primarily through synthetic modification of the this compound scaffold, have revealed critical features for its inhibitory activity.[12]
| Modification | Position/Region | Effect on Activity | Reference |
| Epimerization | C-22 (Spiroketal) | R-configuration is indispensable; S-configuration is inactive. | [7] |
| Acetylation/Oxidation | C-3 and C-11 Hydroxyls | Decreased activity. | [7][12] |
| CH3 Group Elimination | R5 | Decreased activity ~5-8 fold. | [1] |
| Increased Bulkiness | R5 | Decreased activity >15-fold. | [1] |
| Spiroketal Portion | Rings E and F | Critical for inhibitory activity. | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and other eIF4A inhibitors.
eIF4A Helicase Assay (Fluorescence-Based)
Principle: This assay directly measures the RNA unwinding activity of eIF4A.[11] It uses a double-stranded RNA (dsRNA) substrate where one strand is labeled with a fluorescent dye (e.g., Cy3) and the other with a quencher (e.g., BHQ).[13] When the strands are annealed, fluorescence is quenched. Upon addition of eIF4A and ATP, the helicase unwinds the dsRNA, separating the dye from the quencher and resulting in a measurable increase in fluorescence.[13][14]
Materials:
-
Recombinant eIF4A protein
-
Fluorescently labeled dsRNA substrate (e.g., Cy3-RNA annealed to BHQ-RNA)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 70 mM KCl, 2 mM MgCl2, 1.5 mM DTT
-
ATP solution (e.g., 10 mM)
-
RNase inhibitor
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate and fluorescence plate reader
Procedure:
-
Prepare the reaction mixture in a microplate well by combining the assay buffer, RNase inhibitor, and recombinant eIF4A.
-
Add the test compound (this compound) at various concentrations or DMSO as a vehicle control. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Add the dsRNA substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Immediately begin monitoring the fluorescence intensity (e.g., Excitation/Emission ~550/570 nm for Cy3) in real-time using a plate reader at 37°C.[13]
-
Calculate the initial rate of the reaction from the linear phase of the fluorescence increase.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentration and fitting the data to a dose-response curve.[11]
eIF4A ATPase Assay (Malachite Green)
Principle: This assay quantifies the ATP hydrolysis activity of eIF4A, which is coupled to its helicase function. The malachite green assay detects the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.[11][15] The Pi forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.
Materials:
-
Recombinant eIF4A protein
-
Poly(U) or total yeast RNA to stimulate ATPase activity
-
Assay Buffer: 25 mM HEPES-KOH (pH 7.5), 100 mM KCl, 2 mM MgCl2, 1 mM DTT
-
ATP solution
-
Malachite Green Reagent
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate and plate reader
Procedure:
-
In a microplate well, combine the assay buffer, RNA, and eIF4A protein.
-
Add the test compound at various concentrations or DMSO control. Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding ATP. Incubate at 37°C for a set time (e.g., 30-60 minutes).
-
Stop the reaction by adding the Malachite Green Reagent.
-
Allow color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at ~620-650 nm.
-
Create a standard curve using known concentrations of Pi to quantify the amount of ATP hydrolyzed.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[11]
In Vitro Translation Assay
Principle: This assay assesses the effect of an inhibitor on overall protein synthesis in a cell-free system, such as rabbit reticulocyte lysate (RRL) or Krebs-2 extracts.[16] A reporter mRNA, often a bicistronic construct with a cap-dependent reporter (e.g., Firefly luciferase) and an IRES-dependent reporter (e.g., Renilla luciferase), is used.[7] This allows for simultaneous measurement of the inhibitor's effect on eIF4A-dependent (cap) and eIF4A-independent (HCV IRES) translation.[7]
Materials:
-
Rabbit Reticulocyte Lysate (RRL) or Krebs-2 extract
-
Capped bicistronic reporter mRNA (e.g., FF-HCV-Ren)
-
Amino acid mixture (minus methionine if using 35S-Met)
-
Test compound (this compound)
-
Luciferase assay reagents (for dual-luciferase readout)
Procedure:
-
Thaw the translation extract on ice.
-
Set up the translation reactions by combining the extract, amino acid mixture, and reporter mRNA.
-
Add this compound at various concentrations or DMSO as a control.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reaction and measure the reporter activity. For luciferase reporters, add the appropriate substrate reagents sequentially and measure luminescence using a luminometer.
-
Calculate the inhibition of cap-dependent (Firefly) and IRES-dependent (Renilla) translation.
-
Plot the percentage of remaining luciferase activity against inhibitor concentration to determine the IC50 for cap-dependent translation inhibition.[7]
Therapeutic Potential and Applications
This compound's potent and specific mechanism of action makes it a valuable tool for both basic research and therapeutic development.
-
Research Tool : As a selective inhibitor, this compound is used to probe the dependencies of different mRNAs on eIF4A activity.[7] It helps distinguish between cap-dependent and IRES-mediated translation mechanisms and identify cellular pathways that are highly sensitive to translation inhibition.[4][7]
-
Anti-Cancer Agent : this compound has demonstrated promising anti-neoplastic activity.[1] It shows cytotoxicity against various cancer cell lines, including leukemia, lymphoma, and fibrosarcoma, and has exhibited in vivo activity in mouse models of leukemia.[1][17] Its ability to induce cell cycle arrest and apoptosis in tumor cells validates eIF4A as a bona fide anti-cancer target.[1][17]
-
Anti-Viral Activity : The replication of many viruses relies on the host cell's translation machinery. By inhibiting eIF4A, this compound can impede the production of viral proteins, and it has been shown to delay the replication of poliovirus.[7]
Conclusion
This compound is a well-characterized natural product that serves as a paradigm for the selective inhibition of the eIF4A RNA helicase. Its unique allosteric mechanism, which involves locking the enzyme in an inactive, closed conformation and preventing RNA binding, distinguishes it from other classes of eIF4A inhibitors.[1] The wealth of quantitative data and established experimental protocols make it an invaluable tool for studying the intricacies of translation initiation. Furthermore, its potent anti-proliferative and anti-viral activities underscore the therapeutic potential of targeting eIF4A. Continued research into this compound and its analogs may lead to the development of novel therapeutics for cancer and other diseases characterized by dysregulated protein synthesis.
References
- 1. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. gwagner.hms.harvard.edu [gwagner.hms.harvard.edu]
- 8. pnas.org [pnas.org]
- 9. Identification and characterization of this compound-resistant mutants reveals eIF4A1 dependencies within mRNA 5' leader regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound|eIF4A Inhibitor|For Research [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Target-Based Screening Against eIF4A1 Reveals the Marine Natural Product Elatol as a Novel Inhibitor of Translation Initiation with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comparative study of small molecules targeting eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Mechanism of action of Hippuristanol on translation initiation
An In-depth Technical Guide to the Mechanism of Action of Hippuristanol on Translation Initiation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent, naturally occurring polyhydroxysteroid that acts as a highly selective inhibitor of eukaryotic translation initiation.[1][2] It specifically targets the DEAD-box RNA helicase, eukaryotic initiation factor 4A (eIF4A), a critical component of the eIF4F complex required for cap-dependent translation.[3][4] By binding to the C-terminal domain of eIF4A, this compound locks the enzyme in a closed, inactive conformation, thereby preventing its essential RNA-binding activity.[5][6] This allosteric inhibition stalls the unwinding of secondary structures within the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), effectively blocking the recruitment of the 43S pre-initiation complex and halting protein synthesis.[3][7] This guide provides a comprehensive overview of this compound's mechanism, quantitative activity data, detailed experimental protocols for its study, and visual representations of the underlying molecular pathways.
The Role of eIF4A in Cap-Dependent Translation Initiation
Cap-dependent translation is the primary mechanism for protein synthesis in eukaryotes. The process is initiated by the recruitment of the ribosomal machinery to the 5' cap of the mRNA. This rate-limiting step is facilitated by the eIF4F complex, which consists of three key proteins:
-
eIF4E: The cap-binding protein that directly recognizes the m7GpppN cap structure.[3]
-
eIF4G: A large scaffolding protein that coordinates the interaction between eIF4E, eIF4A, and the ribosome-bound eIF3.[3]
-
eIF4A: An ATP-dependent RNA helicase that unwinds complex secondary structures in the 5' UTR of mRNAs, creating a clear landing path for the ribosome to scan and locate the start codon.[4][8]
The helicase activity of eIF4A is crucial for the translation of a subset of mRNAs, particularly those with long, structured 5' UTRs, which often encode proteins involved in cell growth, proliferation, and survival, such as oncoproteins.[5][9][10]
Mechanism of Action of this compound
This compound exerts its inhibitory effect through a precise and selective interaction with eIF4A (both eIF4A1 and eIF4A2 isoforms).[3] Its mechanism is distinct from other known eIF4A inhibitors like rocaglates or pateamine A.[3][5]
-
Binding Site: this compound binds to a specific pocket on the C-terminal domain (CTD) of eIF4A.[5][7] Structural studies have identified direct contacts with residues within or adjacent to conserved helicase motifs V and VI.[3][6] This binding site is not conserved among other DEAD-box helicases, which accounts for this compound's high selectivity for eIF4A.[5][6]
-
Allosteric Inhibition of RNA Binding: Upon binding, this compound locks eIF4A into a closed conformation.[3][5] This conformational change allosterically prevents the helicase from binding to RNA.[3][7] Crucially, this inhibition is not competitive with ATP; this compound does not block the ATP-binding site on the N-terminal domain of eIF4A.[3][6]
-
Inhibition of Helicase and ATPase Activity: By preventing RNA binding, this compound consequently inhibits the RNA-dependent ATPase and helicase activities of eIF4A.[7][11] Without the ability to bind and hydrolyze ATP in the presence of RNA, eIF4A cannot unwind the 5' UTR.
-
Stalling of Ribosome Recruitment: The inability of the eIF4F complex to resolve secondary structures halts the scanning of the 43S pre-initiation complex, leading to a global reduction in cap-dependent translation.[7][12]
Diagram: Cap-Dependent Translation Initiation Pathway
Caption: Overview of the eIF4F-mediated cap-dependent translation initiation pathway.
Diagram: Mechanism of this compound Action
Caption: this compound locks eIF4A in an inactive state, preventing RNA binding.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across various biochemical and cellular assays.
| Assay Type | Target/System | Reported Value(s) | Reference(s) |
| Cellular Proliferation/Viability | HeLa Cells | IC50 ≈ 700 nM (24 hr exposure) | [3] |
| Protein Synthesis Inhibition | Hap1 Cells | IC50 ≈ 50 nM (1 hr exposure) | [5] |
| Krebs-2 in vitro translation | IC50 ≈ 250 nM | [7] | |
| S. cerevisiae in vitro translation | Inhibition observed at 1 µM | [13] | |
| ATPase Activity Inhibition | Recombinant eIF4A1 | IC50 ≈ 2 µM | [11] |
| Recombinant eIF4A2 | IC50 ≈ 2 µM | [11] | |
| Recombinant eIF4A3 | >10-fold less sensitive than eIF4A1/2 | [3][11] |
Key Experimental Protocols
The following protocols are generalized methodologies based on published literature for studying the effects of this compound.
In Vitro Translation Assay
This assay directly measures the effect of an inhibitor on protein synthesis in a cell-free system.
-
Objective: To quantify the dose-dependent inhibition of cap-dependent translation by this compound.
-
Materials:
-
Rabbit Reticulocyte Lysate (RRL) or Krebs-2 extract.
-
Bicistronic reporter mRNA (e.g., Firefly Luciferase under a cap-dependent promoter and Renilla Luciferase under an IRES, like HCV IRES).[14]
-
This compound stock solution (in DMSO).
-
Amino acid mixture containing [35S]-methionine (for autoradiography) or standard amino acids (for luciferase assay).
-
Luciferase assay reagents.
-
-
Methodology:
-
Prepare translation reactions in microfuge tubes on ice. Each reaction should contain RRL, the bicistronic reporter mRNA, and the amino acid mixture.
-
Add this compound to final concentrations ranging from nanomolar to micromolar. Include a DMSO-only vehicle control.[14]
-
Incubate reactions at 30°C for 60-90 minutes.
-
Stop the reaction by placing on ice.
-
For Luciferase: Add luciferase assay reagents according to the manufacturer's protocol and measure luminescence for both Firefly (cap-dependent) and Renilla (IRES-dependent) reporters.[14]
-
For Autoradiography: Add SDS-PAGE loading buffer, boil samples, and resolve proteins by SDS-PAGE. Visualize newly synthesized proteins by autoradiography.[7]
-
-
Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity. A selective decrease in the Firefly signal indicates specific inhibition of cap-dependent translation.[8] Plot the percentage of inhibition against this compound concentration to determine the IC50.
Polysome Profiling
This technique separates ribosomal subunits, monosomes, and polysomes by sucrose (B13894) gradient centrifugation, providing a snapshot of the global translational activity within a cell.
-
Objective: To assess the impact of this compound on global translation initiation.
-
Materials:
-
Methodology:
-
Treat cultured cells with this compound (e.g., 50-100 nM) or DMSO for a specified time (e.g., 1-3 hours).[5][15]
-
Prior to harvesting, add CHX (100 µg/mL) to the culture medium for 5-10 minutes to immobilize ribosomes on the mRNA.[5]
-
Wash cells with ice-cold PBS containing CHX and lyse them in the lysis buffer on ice.
-
Centrifuge the lysate to pellet nuclei and debris.
-
Carefully layer the supernatant (cytoplasmic extract) onto the top of a 10-50% sucrose gradient.[16]
-
Perform ultracentrifugation at high speed (e.g., 40,000 rpm) for 2 hours at 4°C.[16]
-
Fractionate the gradient from top to bottom while continuously monitoring absorbance at 254 nm to generate a profile.
-
-
Data Analysis: An inhibitor of translation initiation, like this compound, is expected to cause a decrease in the polysome peaks and a corresponding increase in the 80S monosome peak, as ribosomes complete translation but fail to re-initiate.[7]
Diagram: Polysome Profiling Experimental Workflow
Caption: A simplified workflow for a polysome profiling experiment.
eIF4A RNA Binding Assay (UV Cross-linking)
This biochemical assay directly tests the ability of this compound to inhibit the physical interaction between eIF4A and RNA.
-
Objective: To demonstrate that this compound directly inhibits the RNA binding activity of eIF4A.
-
Materials:
-
Methodology:
-
Set up binding reactions containing recombinant eIF4A, ATP, and the radiolabeled RNA probe in a suitable buffer.
-
Add this compound (e.g., 50 µM) or a DMSO vehicle control to the reactions.[7]
-
Incubate at room temperature for 15-20 minutes to allow for binding.
-
Place the reactions on ice and irradiate with UV light (254 nm) to covalently cross-link the protein to the RNA.
-
Add RNase A to digest the non-protected regions of the RNA.
-
Resolve the protein-RNA adducts by SDS-PAGE.
-
Dry the gel and expose it to an X-ray film or phosphor screen for visualization.
-
-
Data Analysis: A band corresponding to the molecular weight of eIF4A will be visible in the control lane. The intensity of this band will be significantly reduced or absent in the lane containing this compound, demonstrating the inhibition of RNA binding.[7]
Conclusion
This compound is a valuable chemical probe for studying translation initiation and a potential lead compound for therapeutic development. Its well-defined mechanism of action—the allosteric inhibition of eIF4A's RNA binding activity—makes it a selective and potent inhibitor of cap-dependent translation.[3][7] The experimental protocols detailed herein provide a robust framework for researchers to investigate the effects of this compound and other potential eIF4A inhibitors, contributing to a deeper understanding of translational control in health and disease.
References
- 1. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gwagner.hms.harvard.edu [gwagner.hms.harvard.edu]
- 8. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and characterization of this compound-resistant mutants reveals eIF4A1 dependencies within mRNA 5' leader regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcriptome-wide characterization of the eIF4A signature highlights plasticity in translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Pharmacological Targeting of a DEAD Box RNA Helicase | PLOS One [journals.plos.org]
- 12. molbiolcell.org [molbiolcell.org]
- 13. researchgate.net [researchgate.net]
- 14. A comparative study of small molecules targeting eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]
Hippuristanol's Role in Blocking eIF4A RNA Helicase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of hippuristanol, a potent and selective inhibitor of the eukaryotic initiation factor 4A (eIF4A) RNA helicase. We delve into the molecular mechanisms by which this compound disrupts the function of eIF4A, a critical component of the translation initiation machinery. This document summarizes key quantitative data on this compound's activity, offers detailed protocols for essential experimental assays, and presents visual diagrams of the relevant biological pathways and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers investigating translational control, developing novel anti-cancer therapeutics, and utilizing this compound as a chemical probe to elucidate the roles of eIF4A in cellular and disease processes.
Introduction: The Critical Role of eIF4A in Translation Initiation
Eukaryotic initiation factor 4A (eIF4A) is a prototypical member of the DEAD-box family of RNA helicases.[1] It is an essential component of the eIF4F complex, which also includes the cap-binding protein eIF4E and the scaffolding protein eIF4G.[2] The primary function of the eIF4F complex is to recruit the 43S preinitiation complex to the 5' cap of mRNAs, a rate-limiting step in cap-dependent translation.[3] eIF4A's ATP-dependent helicase activity is crucial for unwinding complex secondary structures in the 5' untranslated regions (UTRs) of mRNAs, thereby facilitating the scanning of the ribosome to the start codon.[4][5]
Dysregulation of translation initiation is a hallmark of many cancers, which often exhibit an increased reliance on the eIF4F complex to translate mRNAs encoding oncoproteins and survival factors.[4][6] These particular mRNAs frequently possess long and highly structured 5' UTRs, making their translation especially dependent on eIF4A helicase activity.[4][6] Consequently, eIF4A has emerged as a promising target for anti-cancer drug development.[4]
This compound, a polyhydroxysteroid isolated from the gorgonian coral Isis hippuris, is a highly selective and potent inhibitor of eIF4A.[1][7] Its unique mechanism of action distinguishes it from other eIF4A inhibitors and makes it an invaluable tool for studying the intricacies of translation initiation.[1]
Mechanism of Action of this compound
This compound exerts its inhibitory effect on eIF4A through a distinct allosteric mechanism. Unlike some inhibitors that act as chemical inducers of dimerization, this compound directly prevents the interaction of eIF4A with RNA.[1]
Key aspects of this compound's mechanism of action include:
-
Binding Site: this compound binds to a specific pocket on the C-terminal domain of eIF4A, involving amino acid residues within and adjacent to the conserved motifs V and VI.[1] This binding site is not conserved among other DEAD-box helicases, which accounts for this compound's high selectivity for eIF4A.[8]
-
Conformational Locking: Upon binding, this compound locks eIF4A into a closed, inactive conformation.[1][7] This conformational state prevents the necessary transition to an open state, which is essential for its helicase activity.[1]
-
Inhibition of RNA Binding: By stabilizing this aberrant closed conformation, this compound allosterically inhibits the binding of RNA to eIF4A.[1][8] This blockade of RNA binding is the direct cause of the inhibition of its helicase function.
-
No Effect on ATP Binding: Notably, this compound does not interfere with the binding of ATP to eIF4A.[1][3] However, the RNA-stimulated ATPase activity is inhibited as a consequence of the prevention of RNA binding.[1][7]
This mechanism effectively shuts down the unwinding of 5' UTRs, leading to the selective inhibition of the translation of mRNAs with complex secondary structures.[4]
Quantitative Data on this compound's Activity
The following table summarizes the quantitative data on the inhibitory activities of this compound from various studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for Cytotoxicity | ~700 nM (24h exposure) | HeLa cells | [7] |
| 62 nM | BJAB | [1] | |
| 55 nM | A549 | [1] | |
| 175 nM | MCF7 | [1] | |
| 104 nM | HCT116 | [1] | |
| 189 - 329 nM | Various cancer cell lines | [1] | |
| EC50 for Antiviral Activity | ~10 µM (Hippuristerone) | Human Cytomegalovirus (HCMV) | [7] |
| Inhibition of Cap-Dependent Translation | Dose-dependent inhibition | Krebs-2 translation extracts | [9] |
| Concentration for Poliovirus Protein Synthesis Delay | 80 nM | HeLa cells | [9] |
| Inhibition of Protein Synthesis | ~25-50% inhibition at 50 nM (1h exposure) | Hap1 cells | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Cap-Dependent Translation Initiation and this compound's Point of Intervention
Caption: Mechanism of this compound's inhibition of eIF4A.
Experimental Workflow for Characterizing this compound's Activity
Caption: Workflow for characterizing this compound's activity.
Experimental Protocols
eIF4A ATPase Assay (Malachite Green)
This assay measures the ATP hydrolysis activity of eIF4A by detecting the release of inorganic phosphate (B84403) (Pi).
Materials:
-
Recombinant eIF4A protein
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT)
-
ATP solution
-
RNA substrate (e.g., poly(U) or total yeast RNA)
-
This compound stock solution (in DMSO)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing recombinant eIF4A, assay buffer, and the RNA substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control) to the wells.
-
Initiation: Start the reaction by adding ATP to a final concentration of 1 mM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for ATP hydrolysis.
-
Detection: Stop the reaction and detect the released Pi by adding the Malachite Green reagent.
-
Measurement: Measure the absorbance at approximately 620-640 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of ATP hydrolysis inhibition at each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[1]
eIF4A Helicase Assay (Fluorescence-based)
This assay directly measures the RNA unwinding activity of eIF4A using a fluorescently labeled double-stranded RNA (dsRNA) substrate.
Materials:
-
Recombinant eIF4A protein
-
Helicase Assay Buffer (similar to ATPase assay buffer)
-
Fluorescently labeled dsRNA substrate (e.g., with a fluorophore and a quencher on opposite strands)
-
ATP solution
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well black plate, combine the fluorescently labeled dsRNA substrate, recombinant eIF4A, and helicase assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control).
-
Initiation: Initiate the helicase reaction by adding ATP.
-
Measurement: As eIF4A unwinds the dsRNA, the fluorophore and quencher are separated, leading to an increase in fluorescence. Monitor the fluorescence signal over time in a fluorescence plate reader.
-
Data Analysis: Determine the initial rate of the helicase reaction for each this compound concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.[10]
In Vitro Translation Assay
This assay assesses the effect of this compound on cap-dependent and cap-independent translation using a cell-free translation system.
Materials:
-
Rabbit reticulocyte lysate or Krebs-2 extracts
-
Bicistronic reporter mRNA (e.g., encoding a cap-dependent Firefly luciferase and an IRES-dependent Renilla luciferase)
-
Amino acid mixture
-
Energy source (ATP/GTP mix)
-
This compound stock solution (in DMSO)
-
Luciferase assay reagents
-
Luminometer
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the cell-free extract, bicistronic reporter mRNA, amino acids, and energy source.
-
Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control).
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.
-
Measurement: Measure the activities of both Firefly and Renilla luciferases using a luminometer and the appropriate luciferase assay reagents.
-
Data Analysis: Normalize the Firefly luciferase activity (cap-dependent) to the Renilla luciferase activity (cap-independent). Calculate the percentage of inhibition of cap-dependent translation at each this compound concentration and determine the IC50 value.[9][10]
Ribosome Profiling
This technique provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.
Materials:
-
Cultured cells
-
Cycloheximide (B1669411) (CHX)
-
Lysis Buffer
-
RNase I
-
Sucrose (B13894) gradients
-
RNA purification kits
-
Reagents for library preparation for deep sequencing
Procedure (Simplified):
-
Cell Treatment: Treat cultured cells with this compound or DMSO for a specified duration.
-
Translation Arrest: Arrest translation by adding cycloheximide to the culture medium.
-
Cell Lysis: Harvest and lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
Nuclease Digestion: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Ribosome Isolation: Isolate the monosomes (ribosomes with protected mRNA fragments) by sucrose gradient centrifugation.
-
Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints).
-
Library Preparation: Prepare a cDNA library from the footprints for high-throughput sequencing.
-
Sequencing and Data Analysis: Sequence the library and map the reads to a reference transcriptome to determine the ribosome occupancy on each mRNA.[3]
Conclusion
This compound is a powerful and specific inhibitor of eIF4A RNA helicase, acting through a unique allosteric mechanism that locks the enzyme in an inactive conformation and prevents RNA binding.[1] Its selectivity for eIF4A makes it an invaluable research tool for dissecting the complexities of translation initiation and for validating eIF4A as a therapeutic target.[7] The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the biological activities of this compound and to explore its potential in the development of novel therapeutic strategies targeting dysregulated translation in diseases such as cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. A helicase assay based on the displacement of fluorescent, nucleic acid-binding ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 7. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gwagner.hms.harvard.edu [gwagner.hms.harvard.edu]
- 10. A comparative study of small molecules targeting eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Whitepaper on the Preclinical Anti-cancer Properties of Hippuristanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hippuristanol, a complex polyhydroxysteroid isolated from the gorgonian coral Isis hippuris, has emerged as a potent anti-neoplastic agent in numerous preclinical studies. Its unique mechanism of action, targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for cap-dependent translation, positions it as a valuable tool for cancer research and a potential therapeutic lead. Dysregulation of the translation machinery is a hallmark of cancer, making eIF4A a critical node for therapeutic intervention.[1][2][3] This technical guide provides an in-depth review of the preclinical data on this compound, detailing its mechanism of action, summarizing its efficacy in vitro and in vivo, outlining its impact on key oncogenic signaling pathways, and providing methodologies for key experimental protocols.
Mechanism of Action: Inhibition of eIF4A-Mediated Translation Initiation
The initiation of cap-dependent translation is a rate-limiting step in protein synthesis and is frequently deregulated in cancer to support malignant growth.[4][5] This process is driven by the eIF4F complex, which consists of the cap-binding protein eIF4E, the scaffolding protein eIF4G, and the ATP-dependent RNA helicase eIF4A.[3][4] eIF4A unwinds the secondary structures in the 5' untranslated regions (5'-UTRs) of mRNAs, facilitating ribosome recruitment and the subsequent translation of downstream genes.[2][4]
This compound exerts its anti-cancer effects by selectively inhibiting eIF4A.[6][7] Its mechanism is distinct from other eIF4A inhibitors like rocaglates (e.g., silvestrol) and pateamine A.[6][8]
-
This compound: Binds to the C-terminal domain of eIF4A, locking the helicase in a closed, inactive conformation.[1][8] This allosterically prevents eIF4A from binding to RNA, thereby abolishing its helicase activity without affecting ATP binding.[6][8][9]
-
Rocaglates (e.g., Silvestrol): Act as interfacial inhibitors, clamping eIF4A onto specific polypurine-containing RNA sequences. This creates a stable ternary complex that acts as a steric barrier to the scanning ribosome.[5][8][10]
-
Pateamine A: Stimulates eIF4A activity at low concentrations but at higher concentrations, it promotes the formation of an inactive eIF4A:RNA complex, depleting the pool of available eIF4A.[1][6]
By inhibiting eIF4A, this compound preferentially affects the translation of mRNAs with long, complex, and highly structured 5'-UTRs.[2][8] A significant portion of these mRNAs encode for proteins crucial for cancer cell proliferation, survival, and angiogenesis, including oncogenes, cyclins, and anti-apoptotic proteins.[2]
In Vitro Anti-cancer Activity
This compound has demonstrated potent cytotoxic and anti-proliferative activity across a range of hematological and solid tumor cell lines. Its efficacy is often observed at nanomolar concentrations.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) values highlight the potent anti-proliferative effects of this compound.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| BCBL-1 | Primary Effusion Lymphoma (PEL) | 62 | 24 | [11] |
| TY-1 | Primary Effusion Lymphoma (PEL) | 55 | 24 | [11] |
| Multiple Myeloma Cells | Multiple Myeloma | ~50 | 48 | [6] |
| HeLa | Cervical Cancer | ~700 | 24 | [6] |
| BJAB | Burkitt Lymphoma | 175 | 24 | [11] |
| Ramos | Burkitt Lymphoma | 104 | 24 | [11] |
| HTLV-1 Infected T-cells | Adult T-cell Leukemia (ATL) | 189 - 329 | 24 | [11] |
| DBA/MC | Fibrosarcoma | Not specified | Not specified | [6] |
Note: Normal peripheral blood mononuclear cells (PBMCs) were found to be resistant, with an IC50 > 1021 nM, suggesting a degree of tumor selectivity.[11]
Cellular Effects: Cell Cycle Arrest and Apoptosis
Preclinical studies consistently show that this compound induces cell cycle arrest and apoptosis in cancer cells.
-
Cell Cycle Arrest: Treatment of PEL and ATL cells with this compound leads to a significant accumulation of cells in the G1 phase of the cell cycle.[11][12] This arrest is mediated by the reduced expression of key cell cycle regulatory proteins, including:
-
Apoptosis: this compound is a potent inducer of apoptosis. This programmed cell death is characterized by the activation of the caspase cascade.[11][12]
-
Caspase Activation: Activation of initiator caspases (Caspase-8, Caspase-9) and the executioner caspase (Caspase-3) has been observed.[12]
-
Downregulation of Anti-Apoptotic Proteins: The expression of several inhibitor of apoptosis proteins (IAPs) and pro-survival Bcl-2 family members is reduced, including Bcl-xL, c-IAP2, XIAP, Mcl-1, and c-FLIP.[11][12]
-
In Vivo Anti-cancer Activity
The anti-tumor efficacy of this compound has been validated in several mouse xenograft models, demonstrating its potential for systemic therapeutic application.
-
Adult T-cell Leukemia (ATL): In a severe combined immunodeficiency (SCID) mouse model with tumors induced by HTLV-1-infected T-cells, systemic administration of this compound significantly suppressed tumor growth.[12]
-
Primary Effusion Lymphoma (PEL): In a xenograft mouse model exhibiting ascites and diffused organ invasion of PEL cells, treatment with this compound markedly inhibited the growth and invasion of the lymphoma cells compared to the untreated control group.[11]
-
Lymphocytic Leukemia P-388: Early studies reported in vivo activity of this compound against P-388 lymphocytic leukemia tumors in mice.[6]
These studies provide crucial proof-of-concept for the anti-neoplastic activity of this compound in a whole-organism context.
Modulation of Oncogenic Signaling Pathways
This compound's inhibition of translation leads to the depletion of short-lived regulatory proteins, resulting in the inactivation of key oncogenic signaling pathways.
-
NF-κB and AP-1 Pathways: In ATL cells, this compound was shown to inactivate both the NF-κB and AP-1 transcription factors.[12]
-
STAT3 and Akt Pathways: In PEL cells, this compound treatment suppressed the constitutive activation of STAT3 and Akt signaling pathways by inhibiting the expression of their core protein components.[11]
The shutdown of these critical pro-survival and proliferative pathways contributes significantly to the anti-cancer effects of this compound.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the anti-cancer properties of this compound.
Cell Viability Assay (WST-8 Method)
This colorimetric assay measures cell viability based on the cleavage of the WST-8 tetrazolium salt by cellular dehydrogenases in viable cells.
-
Cell Seeding: Seed cancer cells (e.g., PEL cell lines) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Treatment: After 24 hours of incubation (37°C, 5% CO2), add various concentrations of this compound (e.g., 12.5 nM to 200 nM) or vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
Reagent Addition: Add 10 µL of WST-8 solution (e.g., Cell Counting Kit-8) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C until color development is sufficient.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
This protocol uses specific fluorescent dyes to quantify apoptosis and the distribution of cells throughout the cell cycle.
-
Cell Culture and Treatment: Culture 1 x 10^6 cells in a 6-well plate and treat with this compound (e.g., 200 nM) or vehicle control for 24 hours.
-
Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes. Wash once with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation (for Cell Cycle): Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol (B145695) and vortex gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining (for Cell Cycle): Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Staining (for Apoptosis, e.g., Apo2.7): For non-fixed cells, resuspend the washed pellet in staining buffer and add the fluorescently-conjugated Apo2.7 antibody. Incubate as per the manufacturer's protocol, typically for 15-30 minutes on ice in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. For cell cycle, acquire at least 10,000 events and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases. For apoptosis, quantify the percentage of Apo2.7-positive cells.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Treat cells with this compound as described previously. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D2, CDK4, Caspase-3, XIAP, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a digital imager or X-ray film.
In Vitro Translation Assay
This assay directly measures the inhibitory effect of this compound on protein synthesis in a cell-free system.[8]
-
Extract Preparation: Prepare a cell-free translation extract (e.g., from Krebs-2 ascites or Rabbit Reticulocyte Lysate).
-
Reaction Setup: In a microcentrifuge tube, combine the translation extract, an amino acid mixture, an energy-regenerating system, and a capped reporter mRNA (e.g., Firefly or Renilla luciferase).
-
Inhibitor Addition: Add this compound at the desired final concentration (e.g., 1 µM) or vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60-90 minutes).
-
Measurement: Stop the reaction and measure the activity of the newly synthesized reporter protein using a luminometer according to the luciferase assay system protocol.
-
Analysis: Compare the luciferase activity in the this compound-treated samples to the vehicle control to determine the percentage of translation inhibition.
Conclusion
The preclinical data for this compound are compelling, establishing it as a potent and specific inhibitor of the eIF4A RNA helicase. Its ability to induce G1 cell cycle arrest and apoptosis, suppress tumor growth in vivo, and shut down key oncogenic signaling pathways underscores its potential as an anti-cancer therapeutic. The selectivity for cancer cells over normal cells, likely due to the heightened reliance of tumors on the protein synthesis machinery, provides a promising therapeutic window. Further investigation into its pharmacological properties, the development of synthetic analogs, and combination therapy strategies are warranted to translate these robust preclinical findings into clinical applications for cancer treatment.[2][6][13]
References
- 1. A comparative study of small molecules targeting eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 3. CRISPR-Mediated Drug-Target Validation Reveals Selective Pharmacological Inhibition of the RNA Helicase, eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting eIF4A triggers an interferon response to synergize with chemotherapy and suppress triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Reduces the Viability of Primary Effusion Lymphoma Cells both in Vitro and in Vivo [mdpi.com]
- 12. Effects of this compound, an inhibitor of eIF4A, on adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Anti-Viral Activity of Hippuristanol Against RNA Viruses
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the anti-viral properties of hippuristanol, a natural polyhydroxysteroid isolated from the gorgonian coral Isis hippuris. This compound has emerged as a potent inhibitor of eukaryotic translation initiation, a critical cellular process that is frequently hijacked by RNA viruses for their replication. By targeting a key host factor, this compound presents a promising avenue for the development of broad-spectrum antiviral therapeutics. This guide details its mechanism of action, summarizes its activity against various RNA viruses, presents relevant experimental protocols, and visualizes key pathways and workflows.
Core Mechanism of Action: Inhibition of eIF4A
This compound exerts its biological effects by selectively targeting eukaryotic initiation factor 4A (eIF4A), the prototypical DEAD-box RNA helicase.[1][2][3] eIF4A is a crucial component of the eIF4F complex, which is responsible for recruiting ribosomes to the 5' cap of eukaryotic mRNAs, a rate-limiting step in translation initiation.[1][4]
The primary mechanism involves the following steps:
-
Binding to eIF4A: this compound binds to the C-terminal domain of both eIF4A1 and eIF4A2.[5]
-
Conformational Locking: This binding event locks eIF4A into a closed conformation.[1][5]
-
Inhibition of RNA Binding: The locked conformation allosterically prevents eIF4A from binding to RNA, which is an essential prerequisite for its helicase activity.[1][3][5]
-
ATP-Independent Inhibition: Notably, this compound's inhibition of RNA binding and helicase activity occurs without preventing ATP binding to eIF4A.[1][4]
This mechanism contrasts with other eIF4A inhibitors, such as pateamine A and rocaglates, which act as interfacial inhibitors by clamping eIF4A onto RNA, thereby depleting the pool of available translation factors.[1][5] this compound's direct inhibition of RNA binding provides a distinct mode of action for disrupting protein synthesis.
Caption: Mechanism of eIF4A inhibition by this compound.
Disruption of the Cap-Dependent Translation Pathway
The vast majority of eukaryotic and viral mRNAs are translated via a cap-dependent mechanism. This process is initiated by the eIF4F complex (composed of eIF4E, eIF4G, and eIF4A) recognizing and binding the 5' m7G cap structure of the mRNA. eIF4A, with the help of cofactors like eIF4B, then unwinds the secondary structures in the 5' untranslated region (UTR), allowing the 43S preinitiation complex to scan and locate the start codon.
By inhibiting eIF4A, this compound effectively stalls this entire process. The inability of eIF4A to bind and unwind the mRNA template prevents the recruitment and scanning of the ribosome, leading to a global shutdown of cap-dependent translation.[4] Since many RNA viruses, including picornaviruses, flaviviruses, and togaviruses, depend heavily on the host's cap-dependent translation machinery, this compound's activity presents a broad-spectrum antiviral strategy.[6]
Caption: this compound's intervention in the translation initiation pathway.
Quantitative Data on Anti-viral and Cytotoxic Activity
The efficacy of an antiviral compound is determined by its ability to inhibit viral replication at concentrations that are not toxic to the host cell. This is often expressed as the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50).[7] A higher SI value indicates a more favorable therapeutic window.
While specific IC50 values for this compound against a wide range of RNA viruses are not extensively documented in single reports, its activity has been demonstrated against several viruses by inhibiting their protein synthesis.[4][6] The tables below summarize available data on its cytotoxic and inhibitory concentrations.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 / CC50 (nM) | Exposure Time (h) | Reference |
| BCBL-1 | Primary Effusion Lymphoma | 62 | 24 | [8] |
| TY-1 | Primary Effusion Lymphoma | 55 | 24 | [8] |
| BJAB | Burkitt's Lymphoma | 175 | 24 | [8] |
| Ramos | Burkitt's Lymphoma | 104 | 24 | [8] |
| HTLV-1 infected T-cells | T-cell Leukemia | 189 - 329 | Not Specified | [8] |
| HeLa | Cervical Carcinoma | ~700 | 24 | [1] |
| PBMCs | Normal Blood Cells | >1021 | Not Specified | [8] |
Table 2: Anti-viral Activity of this compound
| Virus | Family | Genome Type | Effect | Concentration / IC50 | Reference |
| Poliovirus (PV) | Picornaviridae | +ssRNA | Delays replication | Not specified | [4] |
| Encephalomyocarditis virus (EMCV) | Picornaviridae | +ssRNA | Antiviral activity documented | Not specified | [6] |
| Norovirus | Caliciviridae | +ssRNA | Antiviral activity documented | Not specified | [6] |
| Human T-cell leukemia virus type 1 (HTLV-1) | Retroviridae | +ssRNA (RT) | Inhibits proliferation of infected cells | IC50: 189-329 nM | [9] |
| Hepatitis C Virus (HCV) | Flaviviridae | +ssRNA | Inhibits IRES-mediated translation | IC50: ~100 nM (in vitro) | [4] |
| Influenza A Virus (IAV) | Orthomyxoviridae | -ssRNA | Polymerase dependency on eIF4F suggests sensitivity | Not specified | [1] |
| Herpes Simplex Virus 1 (HSV-1) | Herpesviridae | dsDNA | Used to study viral effects on translation | Not specified | [1] |
Note: While HSV-1 is a DNA virus, research using this compound highlights its utility in dissecting virus-host translation interactions.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the antiviral activity of this compound.
General Workflow for Antiviral Compound Screening
The process of evaluating a potential antiviral agent like this compound follows a structured workflow, beginning with cytotoxicity assessment and moving to specific antiviral and mechanistic assays.
Caption: General experimental workflow for antiviral drug evaluation.
Cytotoxicity Assay (WST-8 or MTT)
This assay determines the concentration of this compound that is toxic to the host cells used for antiviral testing.[8]
-
Cell Seeding: Seed host cells (e.g., Vero, A549, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a "cells only" control (vehicle, e.g., 0.1% DMSO) and a "no cells" blank.
-
Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Reagent Addition: Add a metabolic activity reagent like WST-8 or MTT to each well and incubate for 1-4 hours. Viable cells will metabolize the substrate into a colored formazan (B1609692) product.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-8).
-
Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the CC50 value.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay quantifies the inhibition of viral infection and replication.
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Infection: Prepare serial dilutions of the virus stock. Adsorb the virus onto the cell monolayer for 1 hour at 37°C.
-
Compound Treatment: During or after adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with various concentrations of this compound.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until visible plaques (zones of cell death) are formed.
-
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye like crystal violet to visualize the plaques.
-
Analysis: Count the number of plaques for each compound concentration. Calculate the percentage of plaque reduction relative to the virus control (no compound). Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
In Vitro Translation Assay
This biochemical assay directly measures the impact of this compound on protein synthesis in a cell-free system.[4]
-
System Setup: Use a commercially available cell-free translation system, such as rabbit reticulocyte lysate or Krebs-2 extract.
-
mRNA Template: Add a defined amount of a reporter mRNA (e.g., capped Firefly Luciferase mRNA) to the translation mix.
-
Inhibitor Addition: Add increasing concentrations of this compound (or vehicle control) to the reactions.
-
Reaction: Incubate the mixture at 30°C for 60-90 minutes to allow for translation.
-
Detection: Add a luciferase substrate and measure the resulting luminescence with a luminometer. The light output is directly proportional to the amount of protein synthesized.
-
Analysis: Calculate the percentage of translation inhibition relative to the vehicle control and determine the IC50 of translation inhibition. To test for specificity against cap-dependent translation, a bicistronic reporter containing an IRES (Internal Ribosome Entry Site) can be used.[4] this compound should inhibit the cap-dependent cistron but have less effect on certain types of IRES-driven translation.
Conclusion
This compound represents a valuable chemical probe and a potential therapeutic lead for combating RNA viruses. Its well-characterized mechanism of action—the specific inhibition of the host translation initiation factor eIF4A—positions it as a candidate for broad-spectrum antiviral development. By preventing the translation of viral proteins, this compound strikes at a fundamental process required by a multitude of RNA viruses. The favorable cytotoxicity profile against normal cells compared to cancerous or virus-infected cells further underscores its therapeutic potential.[8] Future research should focus on comprehensive in vivo efficacy and safety studies, as well as medicinal chemistry efforts to optimize its potency and pharmacokinetic properties, to translate the promise of this marine natural product into a clinical reality.
References
- 1. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 4. gwagner.hms.harvard.edu [gwagner.hms.harvard.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. This compound Reduces the Viability of Primary Effusion Lymphoma Cells both in Vitro and in Vivo [mdpi.com]
- 9. Effects of this compound, an inhibitor of eIF4A, on adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Properties of the Polyhydroxysteroid Hippuristanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hippuristanol is a naturally occurring polyhydroxysteroid isolated from the gorgonian coral Isis hippuris. This compound has garnered significant interest within the scientific community due to its potent and selective inhibitory activity against eukaryotic initiation factor 4A (eIF4A), a crucial RNA helicase involved in the initiation phase of protein synthesis. By targeting this fundamental cellular process, this compound exhibits promising anti-neoplastic and anti-viral properties. This technical guide provides an in-depth overview of the biological properties of this compound, its mechanism of action, and its effects on cellular processes, supported by quantitative data and detailed experimental methodologies.
Introduction
Protein synthesis is a fundamental biological process, and its dysregulation is a hallmark of numerous diseases, including cancer and viral infections. The initiation phase of translation is a critical control point, and the eIF4F complex, which includes the RNA helicase eIF4A, plays a pivotal role in recruiting ribosomes to mRNA. This compound has emerged as a valuable chemical probe to study the function of eIF4A and as a potential therapeutic lead. This document serves as a comprehensive resource for researchers, summarizing the current knowledge on the biological activities of this compound.
Mechanism of Action: Inhibition of eIF4A
This compound exerts its biological effects primarily through the allosteric inhibition of eIF4A, a DEAD-box RNA helicase.[1]
-
Binding Site: this compound binds to a specific pocket on the C-terminal domain of eIF4A.[2] This binding site is distinct from the ATP- and RNA-binding sites.
-
Conformational Locking: Upon binding, this compound locks eIF4A in a closed, inactive conformation.[1][2][3] This conformational change prevents the necessary conformational cycling between open and closed states that is essential for its helicase activity.
-
Inhibition of RNA Binding: The locked conformation of eIF4A is unable to bind to RNA, thereby inhibiting its ability to unwind the secondary structures in the 5' untranslated regions (5' UTRs) of mRNAs.[1][2][3]
-
Stalling of Translation Initiation: By preventing the unwinding of mRNA secondary structures, this compound effectively stalls the scanning of the 43S pre-initiation complex, leading to a global inhibition of cap-dependent translation initiation.
This mechanism of action is distinct from other eIF4A inhibitors, such as pateamine A and rocaglates, which function by clamping eIF4A onto RNA.[2]
Mechanism of this compound's inhibition of eIF4A.
Anti-Neoplastic Properties
This compound has demonstrated significant anti-cancer activity in a variety of preclinical models. Its ability to inhibit the translation of mRNAs encoding proteins crucial for cancer cell proliferation and survival makes it a compelling candidate for anti-cancer drug development.
In Vitro Cytotoxicity
This compound exhibits potent cytotoxic effects against a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| HeLa | Cervical Cancer | ~700 | 24 | [2] |
| Multiple Myeloma | Multiple Myeloma | ~50 | 48 | |
| BCBL-1 | Primary Effusion Lymphoma | 62 | 24 | |
| TY-1 | Primary Effusion Lymphoma | 55 | 24 | |
| BJAB | Burkitt's Lymphoma | 175 | 24 | |
| Ramos | Burkitt's Lymphoma | 104 | 24 | |
| HTLV-1-infected T-cell lines | Adult T-cell Leukemia | 189-329 | Not specified |
Induction of Cell Cycle Arrest and Apoptosis
This compound's anti-proliferative effects are mediated through the induction of cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: Treatment with this compound leads to an accumulation of cells in the G1 phase of the cell cycle. This is associated with the downregulation of key G1 phase proteins, including Cyclin D1, Cyclin D2, CDK4, and CDK6.[4]
-
Apoptosis: this compound induces programmed cell death by downregulating anti-apoptotic proteins such as Bcl-xL, c-IAP2, XIAP, and c-FLIP, and activating caspases-3, -8, and -9.[4]
Signaling pathway of this compound leading to cancer cell death.
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the anti-tumor potential of this compound.
| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| DBA/MC fibrosarcoma cells in mice | Fibrosarcoma | Not specified | Inhibition of tumor growth | [2] |
| Lymphocytic leukemia P-388 tumors in mice | Lymphocytic Leukemia | Not specified | In vivo activity observed | [2] |
| Xenograft model of human adult T-cell leukemia | Adult T-cell Leukemia | Not specified | Suppression of tumor growth | [2] |
| Xenograft model of primary effusion lymphoma | Primary Effusion Lymphoma | Intraperitoneal injection | Significant inhibition of tumor growth and invasion |
Anti-Viral Properties
The reliance of many viruses on the host cell's translational machinery makes eIF4A an attractive target for antiviral therapy. This compound has shown activity against several viruses by inhibiting the translation of viral mRNAs.
| Virus | Family | EC50 (µM) | Cell Line | Reference |
| Human Cytomegalovirus (HCMV) | Herpesviridae | ~10 (for a hippuristerone) | Not specified | [2] |
Further research is required to fully elucidate the broad-spectrum antiviral potential of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological properties of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
A generalized workflow for a cell viability (MTT) assay.
In Vitro Translation Assay
This assay assesses the direct inhibitory effect of this compound on protein synthesis.
Materials:
-
Rabbit reticulocyte lysate or HeLa cell-free extract
-
Capped luciferase mRNA
-
Amino acid mixture (containing [35S]-methionine)
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Set up the in vitro translation reaction by combining the cell-free extract, amino acid mixture, and capped luciferase mRNA.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reactions.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reaction and measure the luciferase activity using a luminometer.
-
Alternatively, analyze the translation products by SDS-PAGE and autoradiography if using [35S]-methionine.
-
Determine the IC50 of this compound for translation inhibition.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry, acquiring at least 10,000 events per sample.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Cyclin D1, CDK4, Bcl-xL, cleaved Caspase-3) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, harvest, and lyse to extract total protein.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of eIF4A with significant anti-neoplastic and anti-viral potential. Its well-defined mechanism of action makes it an invaluable tool for studying the intricacies of translation initiation. The data presented in this guide highlight the promise of this compound as a lead compound for the development of novel therapeutics. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies to optimize its in vivo efficacy and safety profile, as well as exploring its potential in combination therapies to overcome drug resistance. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the multifaceted biological properties of this fascinating natural product.
References
Investigating the Cellular Targets of Hippuristanol: A Technical Guide Focused Beyond eIF4A
Introduction
Hippuristanol is a potent, naturally occurring polyhydroxysteroid isolated from the gorgonian Isis hippuris. It has garnered significant interest within the research and drug development communities as a powerful inhibitor of eukaryotic translation initiation. While the primary and only well-validated cellular target of this compound is the DEAD-box RNA helicase, eukaryotic initiation factor 4A (eIF4A), the question of its broader cellular interactions remains a subject of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of this compound's cellular targets. It will begin by detailing the profound and selective interaction with eIF4A, and then explore the downstream cellular consequences of this inhibition. Finally, this guide will outline modern experimental approaches that can be employed to rigorously investigate potential "off-target" interactions, a critical step in the preclinical development of any therapeutic agent.
The Primary Target: Selective Inhibition of eIF4A
Current scientific literature overwhelmingly indicates that this compound is a highly selective inhibitor of eIF4A (both isoforms eIF4A1 and eIF4A2).[1][2][3][4] Its mechanism is distinct from other eIF4A inhibitors like rocaglates or pateamine A.[1][3] this compound binds to the C-terminal domain of eIF4A, locking the enzyme in a closed conformation that allosterically prevents it from binding to RNA, a crucial step for its helicase activity.[1][3] This inhibition of RNA binding is the foundational event that leads to a stall in cap-dependent translation initiation.
Notably, studies have shown that other members of the large DEAD-box helicase family are not significantly affected by this compound at concentrations that fully inhibit eIF4A.[1] This remarkable selectivity is attributed to a unique binding pocket on eIF4A that is not conserved across other helicases.[3] To date, no other cellular proteins have been identified as direct, high-affinity targets of this compound.[1]
Table 1: Quantitative Data on this compound's Activity Against eIF4A
| Parameter | Value | Target | Assay Context | Reference |
| IC₅₀ (ATPase Activity) | ~2 µM | Recombinant human eIF4A1 | In vitro RNA-stimulated ATPase assay | [5] |
| IC₅₀ (Translation) | ~50 nM | Cap-dependent translation | In vitro Krebs-2 translation extracts | [5] |
| Cytotoxicity (GI₅₀) | 20-100 nM | Various cancer cell lines | In cellula proliferation/viability assays | [3][6] |
Downstream Cellular Consequences of eIF4A Inhibition
While direct binding targets beyond eIF4A have not been identified, the inhibition of eIF4A initiates a cascade of downstream cellular events. Since eIF4A is essential for the translation of a subset of mRNAs, particularly those with long, structured 5' untranslated regions (UTRs), this compound treatment leads to the rapid depletion of proteins with short half-lives that are critical for cell growth and survival. Many of these proteins are oncogenes, cyclins, and anti-apoptotic factors.
A study on adult T-cell leukemia (ATL) demonstrated that this compound treatment leads to:
-
Cell Cycle Arrest: A significant reduction in the protein levels of cyclin D1, cyclin D2, CDK4, and CDK6, leading to arrest in the G₁ phase of the cell cycle.[6]
-
Induction of Apoptosis: Downregulation of key anti-apoptotic proteins such as Bcl-xL, c-IAP2, XIAP, and c-FLIP.[6] This depletion is associated with the activation of caspase-3, -8, and -9.[6]
-
Inactivation of Pro-Survival Signaling: Suppression of IκBα phosphorylation and depletion of IKKα and IKKγ, resulting in the inactivation of the NF-κB pathway.[6] It also led to the depletion of JunB and JunD, causing AP-1 inactivation.[6]
These findings illustrate that while this compound's direct interaction is specific to eIF4A, its functional impact reverberates through major cellular signaling networks that control proliferation and survival.
References
- 1. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A comparative study of small molecules targeting eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gwagner.hms.harvard.edu [gwagner.hms.harvard.edu]
- 6. Effects of this compound, an inhibitor of eIF4A, on adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for In Vitro Translation Assays Using Hippuristanol
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in studying protein synthesis, screening for translation inhibitors, and validating novel therapeutic targets.
Abstract: The regulation of protein synthesis is a critical area of research, particularly in oncology and virology. Eukaryotic initiation factor 4A (eIF4A), an RNA helicase, plays a pivotal role in the initiation phase of cap-dependent translation.[1] Hippuristanol, a natural polyhydroxysteroid, is a potent and selective inhibitor of eIF4A, making it an invaluable tool for studying translational control.[2][3] It functions by binding to the C-terminal domain of eIF4A, locking the helicase in a closed, inactive conformation and preventing its binding to RNA.[4][5] This application note provides a detailed protocol for utilizing this compound in an in vitro translation (IVT) assay to specifically measure the inhibition of cap-dependent translation.
Mechanism of Action of this compound
Translation initiation in eukaryotes is a tightly regulated process. The eIF4F complex, consisting of eIF4E, eIF4G, and the RNA helicase eIF4A, binds to the 5' cap of the mRNA.[1] eIF4A then unwinds the secondary structures in the 5' untranslated region (UTR), which allows the 43S pre-initiation complex to scan the mRNA and locate the start codon.[6] this compound selectively targets eIF4A, preventing the unwinding of the mRNA template and thereby inhibiting the recruitment of the ribosome.[3][6] This leads to a specific blockage of cap-dependent translation, while cap-independent mechanisms, such as those driven by certain internal ribosome entry sites (IRES), remain largely unaffected.[6][7]
References
- 1. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. gwagner.hms.harvard.edu [gwagner.hms.harvard.edu]
- 7. A comparative study of small molecules targeting eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Effective Concentration of Hippuristanol in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the effective concentration of Hippuristanol, a potent and selective inhibitor of eukaryotic initiation factor 4A (eIF4A), in various cell culture models. This compound exerts its biological effects by impeding the RNA binding and helicase activity of eIF4A, a critical component of the translation initiation machinery.[1][2] This leads to the inhibition of protein synthesis, particularly of mRNAs with complex 5' untranslated regions, which often encode proteins involved in cell proliferation and survival.[2][3] Consequently, this compound has demonstrated significant anti-neoplastic and anti-viral activities.[1][4] The protocols outlined herein describe methodologies for assessing cell viability, measuring the inhibition of protein synthesis, and analyzing the effects on key signaling proteins to establish the optimal dose-response relationship of this compound in a given cellular context.
Introduction to this compound
This compound is a polyhydroxysteroid isolated from the gorgonian coral Isis hippuris.[1] Its primary mechanism of action is the allosteric inhibition of eIF4A, a DEAD-box RNA helicase.[1][2] Unlike other eIF4A inhibitors, this compound does not prevent ATP binding but rather locks eIF4A in a closed conformation, thereby preventing its interaction with RNA.[1] This selective inhibition of eIF4A disrupts the assembly of the eIF4F complex, which is essential for cap-dependent translation initiation.[3][5] By inhibiting the translation of specific mRNAs, many of which are implicated in oncogenesis, this compound induces cell cycle arrest and apoptosis in various cancer cell lines.[6][7] The effective concentration of this compound can vary significantly depending on the cell type and the duration of exposure, with reported 50% inhibitory concentration (IC50) values ranging from the low nanomolar to the micromolar range.[1][6] Therefore, it is crucial to empirically determine the optimal effective concentration for each specific cell line and experimental condition.
Data Presentation: Efficacy of this compound Across Various Cell Lines
The following tables summarize the reported IC50 values of this compound in different cancer cell lines, providing a reference for designing dose-response experiments.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time (hours) | IC50 (nM) | Reference |
| HeLa | Cervical Carcinoma | 24 | ~700 | [1] |
| Multiple Myeloma (various) | Multiple Myeloma | 48 | ~50 | [1] |
| BCBL-1 | Primary Effusion Lymphoma | 24 | 62 | [6] |
| TY-1 | Primary Effusion Lymphoma | 24 | 55 | [6] |
| BJAB | Burkitt's Lymphoma | 24 | 175 | [6] |
| Ramos | Burkitt's Lymphoma | 24 | 104 | [6] |
| HTLV-1 infected T-cell lines | Adult T-cell Leukemia | Not Specified | 189-329 | [6] |
Experimental Protocols
This section provides detailed protocols for key experiments to determine the effective concentration of this compound.
Cell Viability Assays
Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of this compound. The MTT and WST-8 assays are colorimetric methods based on the reduction of a tetrazolium salt by metabolically active cells.
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan.
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Principle: WST-8 is reduced by cellular dehydrogenases to a water-soluble orange formazan dye. This assay is generally more sensitive and less toxic than the MTT assay.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well cell culture plates
-
WST-8 assay kit
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
WST-8 Addition: Add 10 µL of the WST-8 solution to each well.
-
Incubation with WST-8: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate gently and measure the absorbance at 450 nm.
-
Data Analysis: Calculate and plot the cell viability as described for the MTT assay to determine the IC50.
Protein Synthesis Assay ([³⁵S]-Methionine Incorporation)
This assay directly measures the rate of protein synthesis by quantifying the incorporation of radiolabeled methionine into newly synthesized proteins.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Methionine-free medium
-
[³⁵S]-Methionine
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Scintillation fluid and counter
-
Glass fiber filters
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with various concentrations of this compound as described for the viability assays.
-
Methionine Starvation: After the desired treatment duration, wash the cells with pre-warmed PBS and incubate in methionine-free medium for 30-60 minutes.
-
Radiolabeling: Add [³⁵S]-Methionine to the medium at a final concentration of 10-50 µCi/mL and incubate for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer.
-
Protein Precipitation: Precipitate the proteins by adding an equal volume of cold 20% TCA. Incubate on ice for 30 minutes.
-
Filtration: Collect the protein precipitate by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters sequentially with 10% TCA and 95% ethanol.
-
Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the total protein concentration for each sample. Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the vehicle control.
Western Blot Analysis
Western blotting can be used to assess the expression levels of proteins involved in the eIF4F complex and downstream signaling pathways affected by this compound.
Materials:
-
This compound-treated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-eIF4A, anti-eIF4E, anti-phospho-4E-BP1, anti-c-Myc, anti-Cyclin D1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Pathways and Workflows
Mechanism of Action of this compound
Caption: Mechanism of this compound-mediated inhibition of eIF4A.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Cap-Dependent Translation Initiation Pathway
Caption: The cap-dependent translation initiation pathway.
References
- 1. WST-8 Assay Kit (Cell Proliferation) (ab65475) | Abcam [abcam.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. MTT Assay and Determination of IC50 [bio-protocol.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Frontiers | Expression and Functional Roles of Eukaryotic Initiation Factor 4A Family Proteins in Human Cancers [frontiersin.org]
- 6. stemcell.com [stemcell.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Hippuristanol for the Study of Viral IRES-Mediated Translation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Internal Ribosome Entry Sites (IRES) are crucial RNA structures that facilitate a cap-independent mechanism of translation initiation, a method frequently exploited by viruses to hijack the host's cellular machinery for their replication.[1][2][3] Understanding the mechanics of IRES-mediated translation is paramount for the development of novel antiviral therapeutics. Hippuristanol, a natural polyhydroxysteroid, has emerged as a potent and selective inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for unwinding mRNA secondary structures during translation initiation.[4][5][6] This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to investigate and characterize viral IRES-mediated translation.
Introduction to this compound
This compound is a marine-derived natural product isolated from the gorgonian Isis hippuris.[5] It acts as a selective inhibitor of eIF4A, a prototypical member of the DEAD-box family of RNA helicases.[4][5] eIF4A is a component of the eIF4F complex, which is critical for the initiation of cap-dependent translation.[5]
Mechanism of Action: this compound functions by binding to the C-terminal domain of eIF4A, locking it in a closed conformation.[5][6][7] This prevents eIF4A from binding to RNA, thereby inhibiting its helicase activity, which is necessary to unwind complex 5' untranslated regions (UTRs) of mRNAs to allow for ribosome scanning and initiation.[5][6] Unlike other eIF4A inhibitors such as pateamine A and rocaglates, which stabilize the eIF4A:RNA complex, this compound directly prevents the interaction of eIF4A with RNA.[5] Its selectivity for eIF4A makes it an invaluable tool to differentiate between eIF4A-dependent and eIF4A-independent translation initiation events.[4][8]
Signaling Pathway of eIF4A in Translation Initiation
The activity of eIF4A is intricately regulated by signaling pathways that control cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.[5][9] mTORC1, a key downstream effector, phosphorylates 4E-binding proteins (4E-BPs), causing their dissociation from eIF4E and allowing the formation of the active eIF4F complex (eIF4E, eIF4G, and eIF4A).[9] mTOR also influences eIF4A activity through the S6K-dependent phosphorylation of Programmed Cell Death 4 (PDCD4), which is a negative regulator of eIF4A.[5][9] this compound's inhibition of eIF4A provides a direct method to probe the reliance of specific viral IRESs on this central node of translation control.
Caption: Signaling pathway of eIF4A-mediated translation initiation and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of this compound in various experimental settings.
Table 1: Inhibitory Concentrations of this compound
| Assay Type | Cell Line / System | Target | IC50 / Effective Concentration | Reference |
|---|---|---|---|---|
| In vitro Translation | Rabbit Reticulocyte Lysate | Cap-dependent translation | ~200 nM | [10] |
| In vitro Translation | Krebs-2 extracts | Cap-dependent translation | ~50 nM | [10] |
| Cell Proliferation | Multiple Myeloma Cells | Cell Viability (48h) | ~50 nM | [5] |
| Protein Synthesis | Hap1 cells | [35S]-methionine incorporation (1h) | >0.1 µM | [7] |
| Poliovirus Replication | HeLa cells | Viral Protein Synthesis | 80 nM (causes delay) | [8] |
| Cell-based Reporter | HeLa cells | c-Myc IRES activity | 1 µM (6h, significant reduction) |[11] |
Table 2: Differential Effects of this compound on Viral IRES Elements
| Viral IRES | eIF4A Dependency | Effect of this compound | Reference |
|---|---|---|---|
| Poliovirus (PV) | Dependent | Inhibition of viral replication | [4][8] |
| Encephalomyocarditis virus (EMCV) | Dependent | Inhibition of IRES-mediated translation | [8] |
| Human Rhinovirus (HRV) | Dependent | Inhibition of IRES-mediated translation | [8] |
| Hepatitis C virus (HCV) | Independent | No significant inhibition / slight stimulation |[6][8][10] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study viral IRES-mediated translation using this compound.
In Vitro Translation Assay
This assay directly assesses the effect of this compound on the translation of specific viral IRES-containing mRNAs in a cell-free system.
Caption: Workflow for in vitro translation assay to test this compound's effect on IRES activity.
Protocol:
-
mRNA Template Preparation:
-
Synthesize capped, bicistronic reporter mRNA transcripts in vitro using a T7 RNA polymerase kit. The construct should ideally contain a cap-dependent reporter (e.g., Renilla luciferase) followed by the viral IRES of interest and a second reporter (e.g., Firefly luciferase).[12][13]
-
Purify the mRNA and verify its integrity via gel electrophoresis.
-
-
In Vitro Translation Reaction Setup:
-
Use a commercially available in vitro translation kit, such as those based on Rabbit Reticulocyte Lysate (RRL) or Krebs-2 extracts.[6][14]
-
In a microfuge tube on ice, combine the reaction components as per the manufacturer's instructions, including the master mix, amino acids (with [35S]-methionine if analyzing by autoradiography), and the reporter mRNA.
-
-
This compound Treatment:
-
Prepare a dilution series of this compound in DMSO. A typical final concentration range to test is 10 nM to 10 µM.
-
Add the diluted this compound or an equivalent volume of DMSO (vehicle control) to the reaction tubes.
-
-
Incubation:
-
Incubate the reactions at 30°C for 60-90 minutes.[14]
-
-
Analysis:
-
Luciferase Assay: If using a dual-luciferase reporter, measure the activities of both luciferases using a luminometer according to the manufacturer's protocol. The ratio of the second reporter (IRES-driven) to the first reporter (cap-driven) indicates the relative IRES activity.[12]
-
Autoradiography: If using [35S]-methionine, stop the reaction by adding SDS-PAGE loading buffer. Resolve the translated proteins by SDS-PAGE and visualize by autoradiography.[8]
-
Polysome Profiling
This technique separates mRNAs based on the number of associated ribosomes, providing a snapshot of the translational status of specific mRNAs within a cell. Treatment with this compound will cause a shift of eIF4A-dependent mRNAs from heavy polysome fractions to lighter monosome or untranslated fractions.[10][15]
Caption: Experimental workflow for polysome profiling to assess changes in mRNA translation.
Protocol:
-
Cell Treatment:
-
Translation Arrest and Lysis:
-
Add cycloheximide (100 µg/mL final concentration) to the culture medium and incubate for 15 minutes at 37°C to stall ribosomes on the mRNA.[17][18]
-
Place the culture dishes on ice and wash twice with ice-cold PBS containing 100 µg/mL cycloheximide.[18]
-
Lyse the cells in a polysome lysis buffer and clarify the lysate by centrifugation to remove nuclei and mitochondria.[18][19]
-
-
Sucrose Gradient Ultracentrifugation:
-
Fractionation and Analysis:
-
Fractionate the gradient from top to bottom using a fraction collector system equipped with a UV monitor to continuously record the absorbance at 254 nm, which reveals the positions of the 40S, 60S, 80S (monosome), and polysome peaks.[19]
-
Collect fractions of a defined volume.
-
-
RNA Analysis:
-
Extract total RNA from each fraction.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for your viral IRES-containing mRNA and a control mRNA (e.g., GAPDH).
-
The distribution of the target mRNA across the gradient fractions will indicate its translational status. A shift from heavier polysome fractions to lighter fractions upon this compound treatment indicates inhibition of translation initiation.[15]
-
Cell-Based Reporter Assay
This assay measures IRES activity within a cellular context, providing insights into the effects of this compound under physiological conditions.
Caption: Workflow for a cell-based reporter assay to measure IRES activity.
Protocol:
-
Transfection:
-
Expression and Treatment:
-
Lysis and Analysis:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., passive lysis buffer for luciferase assays).
-
Measure the activity of both reporters in the cell lysate using a luminometer.[11]
-
Calculate the IRES activity as the ratio of the IRES-driven reporter to the cap-dependent reporter. Normalize the results to the DMSO-treated control to determine the inhibitory effect of this compound.[11]
-
Conclusion
This compound is a powerful and selective tool for dissecting the mechanisms of viral IRES-mediated translation. By specifically inhibiting the RNA helicase eIF4A, it allows researchers to probe the dependency of different viral IRES elements on this key initiation factor. The protocols outlined in this document provide a framework for using this compound to characterize viral translation, identify eIF4A-dependent IRESs, and screen for potential antiviral compounds that target this crucial pathway. The careful application of these methods will contribute to a deeper understanding of viral replication strategies and aid in the development of novel therapeutic interventions.
References
- 1. Eukaryotic initiation factor 4A (eIF4A) during viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Irresistible IRES: Attracting the translation machinery to internal ribosome entry sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation Mechanisms of Viral IRES-Driven Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional characterization of IRESes by an inhibitor of the RNA helicase eIF4A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study of small molecules targeting eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of this compound-resistant mutants reveals eIF4A1 dependencies within mRNA 5′ leader regions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Signaling Pathways Involved in the Regulation of mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gwagner.hms.harvard.edu [gwagner.hms.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. Promotion of Viral IRES-Mediated Translation Initiation under Mild Hypothermia | PLOS One [journals.plos.org]
- 13. The Stem-Loop I of Senecavirus A IRES Is Essential for Cap-Independent Translation Activity and Virus Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. dirusciolab.com [dirusciolab.com]
- 18. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 19. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for assessing Hippuristanol's effect on protein synthesis
Application Note & Protocol
Topic: Protocol for Assessing Hippuristanol's Effect on Protein Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a polyhydroxysteroid natural product isolated from the gorgonian coral Isis hippuris[1][2]. It has garnered significant interest in cancer and virology research due to its potent and selective inhibitory activity against eukaryotic translation initiation factor 4A (eIF4A)[1][3][4]. eIF4A is a DEAD-box RNA helicase that plays a crucial role in the initiation phase of protein synthesis by unwinding the secondary structure in the 5' untranslated region (UTR) of mRNAs, which facilitates ribosome recruitment[2][5][6].
This compound exerts its inhibitory effect by binding to the carboxy-terminal domain of eIF4A, locking the helicase in a closed, inactive conformation that prevents it from binding to RNA[2][3][5]. This mechanism effectively stalls cap-dependent translation, particularly of mRNAs with complex 5' UTRs, which often encode proteins involved in cell growth, proliferation, and survival, such as oncoproteins[5][6]. Given its specific mechanism, this compound serves as a valuable chemical tool to probe eIF4A-dependent cellular processes and as a potential therapeutic agent[3][6].
This document provides detailed protocols for two standard methods to quantitatively assess the effect of this compound on global protein synthesis: the SUrface SEnsing of Translation (SUnSET) assay and Polysome Profiling.
Mechanism of Action: this compound-Mediated Inhibition of Translation
This compound specifically targets the eIF4A helicase, a key component of the eIF4F complex which is responsible for recruiting ribosomes to the 5' cap of messenger RNAs (mRNAs). By locking eIF4A in an inactive state, this compound prevents the unwinding of the mRNA 5' leader sequence, thereby inhibiting the assembly of the 48S pre-initiation complex and subsequent protein synthesis.
Experimental Protocols
Two primary methods are detailed below. The SUnSET assay provides a rapid assessment of global protein synthesis, while polysome profiling offers a more detailed view of translational status by quantifying ribosome loading onto mRNA.
Protocol 1: SUnSET (SUrface SEnsing of Translation) Assay
This method utilizes the aminonucleoside antibiotic puromycin (B1679871), a structural analog of aminoacyl-tRNA.[7][8] Puromycin incorporates into nascent polypeptide chains, leading to premature termination.[7][9] The resulting puromycylated peptides are detected via Western blot, with signal intensity correlating directly with the rate of global protein synthesis.[10][11]
A. Materials
-
Cell culture plates (6-well or 12-well)
-
This compound (stock solution in DMSO)
-
Puromycin (stock solution, e.g., 10 mg/mL in water)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Anti-puromycin primary antibody
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescence substrate and imaging system
B. Procedure
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired duration (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
Puromycin Labeling: 15 minutes before the end of the this compound treatment, add puromycin to each well to a final concentration of 1-10 µg/mL.[11][12] Gently swirl the plate to mix.
-
Note: The optimal puromycin concentration and incubation time may need to be determined empirically for each cell line.
-
-
Cell Lysis:
-
Place the plate on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 20 minutes, then centrifuge at >13,000 x g for 20 minutes at 4°C.[11]
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBS-T for 1 hour at room temperature.
-
Incubate the membrane with anti-puromycin primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[11]
-
Wash the membrane three times with TBS-T.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using a chemiluminescence substrate.
-
After imaging, probe the membrane with a loading control antibody.
-
-
Data Analysis: Quantify the band intensity for the entire lane of the puromycin signal. Normalize this value to the corresponding loading control. Express the protein synthesis rate as a percentage relative to the vehicle-treated control.
Protocol 2: Polysome Profiling
This technique is the gold standard for analyzing the translational status of cells.[13] It involves separating ribosomal subunits, monosomes (single ribosomes on mRNA), and polysomes (multiple ribosomes on mRNA) via ultracentrifugation through a sucrose (B13894) density gradient.[14][15] A decrease in the polysome-to-monosome (P/M) ratio indicates an inhibition of translation initiation.[16]
A. Materials
-
10-50% (or 15-45%) linear sucrose gradients in ultracentrifuge tubes
-
Cycloheximide (B1669411) (CHX) (stock solution, e.g., 100 mg/mL in ethanol)
-
Ice-cold PBS containing 100 µg/mL CHX
-
Polysome Lysis Buffer (e.g., containing Tris-HCl, KCl, MgCl2, NP-40, and supplemented with DTT, RNase inhibitors, and 100 µg/mL CHX)
-
Ultracentrifuge with a swinging bucket rotor (e.g., SW41 Ti)
-
Gradient fractionation system with a UV monitor (254 nm absorbance)
B. Procedure
-
Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50% w/v) in ultracentrifuge tubes at least one day prior to the experiment and store at 4°C to allow for linearization.[17]
-
Cell Treatment:
-
Grow cells in 10-cm or 15-cm dishes to 80-90% confluency.[17]
-
Treat cells with this compound at the desired concentration and for the desired time.
-
10-15 minutes before harvesting, add cycloheximide (CHX) to the culture medium to a final concentration of 100 µg/mL to arrest translation elongation and "freeze" ribosomes on the mRNA.[15][17][18]
-
-
Cell Lysis:
-
Place dishes on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS containing 100 µg/mL CHX.[18]
-
Add ~500 µL of ice-cold Polysome Lysis Buffer and scrape the cells.
-
Transfer the lysate to a pre-chilled microfuge tube.
-
Pass the lysate 5-7 times through a 26-gauge needle to ensure complete lysis.[14]
-
Centrifuge at 12,000-16,000 x g for 10 minutes at 4°C to pellet nuclei and mitochondria.[13]
-
-
Sucrose Gradient Ultracentrifugation:
-
Fractionation and Analysis:
-
Fractionate the gradient from top to bottom using a gradient fractionation system.
-
Continuously monitor the UV absorbance at 254 nm to generate the polysome profile.[13] The profile will show distinct peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome peak, and subsequent polysome peaks.[13]
-
-
Data Analysis: Calculate the area under the curve for the monosome (80S) peak and the polysome peaks. Determine the polysome-to-monosome (P/M) ratio for each condition. A decrease in the P/M ratio in this compound-treated samples compared to the control indicates inhibition of translation initiation.
Experimental Workflow Visualization
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between experimental conditions.
Table 1: SUnSET Assay - Dose-Dependent Effect of this compound on Protein Synthesis
| This compound Conc. (nM) | Normalized Puromycin Signal (Mean ± SD) | Protein Synthesis (% of Control) |
| 0 (Vehicle) | 1.00 ± 0.08 | 100% |
| 10 | 0.95 ± 0.07 | 95% |
| 50 | 0.68 ± 0.05 | 68% |
| 100 | 0.45 ± 0.06 | 45% |
| 500 | 0.15 ± 0.03 | 15% |
Table 2: Polysome Profiling - Effect of this compound on Ribosome Loading
| Treatment | Monosome Area (AU) | Polysome Area (AU) | P/M Ratio | % Inhibition of Initiation |
| Vehicle Control | 15,400 ± 1,200 | 48,200 ± 3,500 | 3.13 | 0% |
| This compound (50 nM) | 28,500 ± 2,100 | 22,800 ± 1,900 | 0.80 | 74.4% |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound|eIF4A Inhibitor|For Research [benchchem.com]
- 3. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Identification and characterization of this compound-resistant mutants reveals eIF4A1 dependencies within mRNA 5' leader regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [bio-protocol.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Evaluating In Vivo Translation Inhibition via Puromycin Labeling in Botrytis cinerea Germlings Treated With Antifungal Peptides [bio-protocol.org]
- 10. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Puromycin labeling and immunoblot analysis [bio-protocol.org]
- 13. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 14. biochemistry-molecularbiology.ecu.edu [biochemistry-molecularbiology.ecu.edu]
- 15. dirusciolab.com [dirusciolab.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Polysome Profiling Analysis [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
Using Hippuristanol to Probe eIF4A Dependency of Specific mRNAs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for utilizing Hippuristanol, a potent and selective inhibitor of eukaryotic initiation factor 4A (eIF4A), to investigate the translational control of specific mRNAs. eIF4A, an RNA helicase, is a critical component of the eIF4F complex, which mediates cap-dependent translation initiation. Its activity is particularly important for mRNAs with structured 5' untranslated regions (5' UTRs), a feature often found in oncoproteins and other regulators of cell growth and survival. This compound offers a powerful tool to identify and validate eIF4A-dependent transcripts, providing insights into mechanisms of translational control in various physiological and pathological states, including cancer and viral infections.
Introduction
Eukaryotic translation initiation is a highly regulated process and a key control point for gene expression. The eIF4F complex, consisting of the cap-binding protein eIF4E, the scaffolding protein eIF4G, and the DEAD-box RNA helicase eIF4A, plays a central role in recruiting the 40S ribosomal subunit to the 5' end of mRNAs. eIF4A unwinds the secondary structures in the 5' UTR, facilitating the scanning of the ribosome to the start codon. Dysregulation of eIF4F activity is a common feature in cancer, leading to the preferential translation of mRNAs encoding proteins involved in cell proliferation, survival, and metastasis.
This compound is a natural product isolated from the coral Isis hippuris.[1] It acts as a selective inhibitor of eIF4A by binding to its C-terminal domain, which locks the helicase in a closed conformation and prevents RNA binding.[2][3] This mechanism is distinct from other eIF4A inhibitors like rocaglates and pateamine A.[2] The selectivity of this compound for eIF4A makes it an invaluable tool for dissecting the eIF4A-dependency of individual mRNAs. This document outlines key experimental approaches to leverage this compound for this purpose.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |
| HeLa | Cervical Cancer | ~700 | 24h | [4] |
| Multiple Myeloma Cells | Multiple Myeloma | ~50 | 48h | [4] |
| BJAB | Burkitt's Lymphoma | 175 | Not Specified | [4] |
| Ramos | Burkitt's Lymphoma | 104 | Not Specified | [4] |
| TY-1 | Primary Effusion Lymphoma | 55 | Not Specified | [4] |
| HTLV-1-infected T-cell lines | T-cell Lymphoma | 189 - 329 | Not Specified | [4] |
| Normal PBMCs | Non-cancerous | >1021 | Not Specified | [4] |
Table 2: Examples of this compound-Sensitive mRNAs Identified by Ribosome Profiling in Hap1 Cells
| Gene Symbol | Gene Name | Log2 Fold Change (TE) | 5' UTR Length (nt) | 5' UTR GC Content (%) | Reference |
| WNK1 | WNK lysine (B10760008) deficient protein kinase 1 | -2.5 | 338 | 70.4 | [5] |
| EIF4EBP2 | Eukaryotic translation initiation factor 4E binding protein 2 | -2.2 | 103 | 64.1 | [5] |
| PCBP2 | Poly(rC) binding protein 2 | -2.1 | 105 | 69.5 | [5] |
| ODC1 | Ornithine decarboxylase 1 | -2.0 | 296 | 68.2 | [5] |
| CCNG1 | Cyclin G1 | -1.9 | 363 | 70.0 | [5] |
| CCNI | Cyclin I | -1.8 | 134 | 70.1 | [5] |
| CREBBP | CREB binding protein | -1.8 | 415 | 72.8 | [5] |
| ATP5PO | ATP synthase peripheral stalk subunit OSCP | 0.1 | 68 | 63.2 | [5] |
| NDUFS6 | NADH:ubiquinone oxidoreductase core subunit S6 | 0.0 | 50 | 62.0 | [5] |
| EIF4EBP1 | Eukaryotic translation initiation factor 4E binding protein 1 | 0.0 | 119 | 63.9 | [5] |
TE: Translational Efficiency
Experimental Protocols
Polysome Profiling to Identify eIF4A-Dependent mRNAs
This protocol allows for the separation of mRNAs based on the number of associated ribosomes, providing a snapshot of the translational status of the transcriptome. Treatment with this compound will cause a shift of eIF4A-dependent mRNAs from heavy polysome fractions to lighter monosome or sub-ribosomal fractions.
Materials:
-
Cells of interest
-
This compound (or DMSO as vehicle control)
-
Cycloheximide (B1669411) (CHX)
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1% Triton X-100, 1 mM DTT, 100 µg/mL CHX, protease inhibitors)
-
Sucrose (B13894) solutions (e.g., 15% and 60% w/v in gradient buffer)
-
Gradient Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 100 µg/mL CHX)
-
Ultracentrifuge with swinging bucket rotor (e.g., SW 40 Ti)
-
Gradient maker and fractionator with UV detector (254 nm)
-
RNA extraction kit
Protocol:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or DMSO for a specified time (e.g., 50 nM for 1 hour).[5]
-
Translation Arrest: Add cycloheximide (100 µg/mL) to the culture medium and incubate for 10 minutes at 37°C to stall ribosomes on the mRNA.
-
Cell Lysis: Wash cells with ice-cold PBS containing 100 µg/mL CHX. Lyse cells in ice-cold Lysis Buffer.
-
Clarification of Lysate: Centrifuge the lysate at 13,000 rpm for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 15-60%) in ultracentrifuge tubes using a gradient maker.
-
Loading and Ultracentrifugation: Carefully layer the clarified lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm in an SW 40 Ti rotor) for 3 hours at 4°C.
-
Fractionation: Fractionate the gradient from top to bottom using a fractionator equipped with a UV detector to monitor the absorbance at 254 nm, which corresponds to the distribution of ribosomal subunits, monosomes, and polysomes.
-
RNA Isolation and Analysis: Isolate RNA from each fraction. The translational status of specific mRNAs can be analyzed by RT-qPCR across the fractions. A shift of a specific mRNA from heavier to lighter fractions upon this compound treatment indicates its dependence on eIF4A. For a global analysis, RNA from polysomal and sub-polysomal fractions can be pooled and subjected to microarray or RNA-sequencing analysis.
In Vitro Translation Assay
This assay directly measures the effect of this compound on the translation of a specific mRNA in a cell-free system.
Materials:
-
Capped and polyadenylated reporter mRNA (e.g., encoding Luciferase)
-
In vitro translation kit (e.g., Rabbit Reticulocyte Lysate or HeLa cell extract-based systems)
-
This compound (and DMSO control)
-
Luciferase assay reagent
Protocol:
-
Reaction Setup: Prepare the in vitro translation reaction mix according to the manufacturer's instructions.
-
Inhibitor Addition: Add varying concentrations of this compound or DMSO to the reaction tubes.
-
Initiation of Translation: Add the reporter mRNA to initiate the translation reaction.
-
Incubation: Incubate the reactions at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes).
-
Quantification of Protein Synthesis: Stop the reaction and measure the amount of newly synthesized protein. For a luciferase reporter, this is done by adding the luciferase assay reagent and measuring luminescence.
-
Data Analysis: Plot the relative luminescence units (RLU) against the concentration of this compound to determine the IC50 value for the translation of the specific mRNA.
eIF4A ATPase Assay
This biochemical assay measures the ability of this compound to inhibit the RNA-dependent ATPase activity of eIF4A.
Materials:
-
Recombinant human eIF4A1 protein
-
ATPase buffer (e.g., 20 mM Tris pH 7.4, 80 mM KCl, 2.5 mM MgCl2, 1 mM DTT)
-
ATP (including γ-32P-ATP for radioactive detection, or a non-radioactive phosphate (B84403) detection system like Malachite Green)
-
RNA substrate (e.g., poly(U) or total yeast RNA)
-
This compound (and DMSO control)
-
Thin-layer chromatography (TLC) plates (for radioactive assay) or microplate reader (for colorimetric assay)
Protocol:
-
Reaction Setup: In a microcentrifuge tube or a 384-well plate, prepare a reaction mix containing ATPase buffer, recombinant eIF4A1, and the RNA substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or DMSO.
-
Initiation of Reaction: Start the reaction by adding ATP (spiked with γ-32P-ATP).
-
Incubation: Incubate at 25°C for a time course that allows for linear ATP hydrolysis (e.g., 2 hours).[6]
-
Reaction Termination and Detection:
-
Radioactive method: Stop the reaction by adding EDTA. Spot an aliquot of the reaction onto a TLC plate and separate the unhydrolyzed ATP from the released inorganic phosphate (Pi). Quantify the spots using a phosphorimager.
-
Malachite Green method: Add the Malachite Green reagent, which forms a colored complex with free phosphate. Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of ATP hydrolysis at each this compound concentration relative to the DMSO control. Plot the percent inhibition against the this compound concentration to determine the IC50.
Mandatory Visualization
References
- 1. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of this compound-resistant mutants reveals eIF4A1 dependencies within mRNA 5′ leader regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Selective Pharmacological Targeting of a DEAD Box RNA Helicase | PLOS One [journals.plos.org]
Application of Hippuristanol in Xenograft Mouse Models of Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippuristanol is a polyhydroxysteroid natural product isolated from the gorgonian Isis hippuris. It has garnered significant interest in cancer research due to its potent and selective inhibition of the eukaryotic initiation factor 4A (eIF4A), a key RNA helicase in the eIF4F complex.[1][2] The eIF4F complex is crucial for the initiation of cap-dependent translation, a process frequently dysregulated in cancer to favor the synthesis of oncoproteins. By targeting eIF4A, this compound effectively impedes the translation of mRNAs with complex 5' untranslated regions (UTRs), which often encode proteins critical for cancer cell proliferation, survival, and metastasis.[3] This document provides detailed application notes and protocols for the use of this compound in xenograft mouse models of cancer, with a focus on Primary Effusion Lymphoma (PEL) and Adult T-cell Leukemia (ATL).
Mechanism of Action
This compound exerts its anticancer effects by directly binding to the C-terminal domain of eIF4A, which locks the helicase in a closed conformation and allosterically prevents its binding to RNA.[3] This action inhibits the unwinding of secondary structures in the 5' UTR of mRNAs, thereby stalling the ribosome scanning process and inhibiting the initiation of translation for a specific subset of mRNAs. This selective inhibition of protein synthesis leads to the downregulation of key oncoproteins, resulting in cell cycle arrest and apoptosis in cancer cells.[1][4]
Signaling Pathway
The inhibition of eIF4A by this compound disrupts the cap-dependent translation initiation pathway, which is a convergence point for multiple oncogenic signaling pathways, including the PI3K/mTOR and Ras-Raf-ERK pathways.[1][5]
Caption: this compound inhibits eIF4A, blocking translation initiation.
Applications in Xenograft Mouse Models
This compound has demonstrated anti-neoplastic activity in preclinical xenograft models of hematological malignancies, including Primary Effusion Lymphoma and Adult T-cell Leukemia.[1][4]
Primary Effusion Lymphoma (PEL)
PEL is an aggressive B-cell lymphoma. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in PEL cell lines.
Quantitative Data:
| Cell Line | IC50 (nM) | Reference |
| BCBL-1 | 62 | [1] |
| TY-1 | 55 | [1] |
Adult T-cell Leukemia (ATL)
ATL is a malignancy of mature T-lymphocytes. This compound has been shown to suppress tumor growth in a xenograft model of ATL.[4]
Quantitative Data:
Specific quantitative data on tumor volume or weight reduction from in vivo studies with this compound in ATL xenograft models is not detailed in the currently available literature. However, the qualitative suppression of tumor growth provides a strong rationale for further investigation.[4]
Experimental Protocols
The following are generalized protocols for conducting xenograft studies with this compound. These should be adapted and optimized for specific cell lines and experimental goals.
Xenograft Model Establishment Workflow
Caption: Workflow for a typical xenograft mouse model experiment.
Protocol 1: Subcutaneous Xenograft Model for Solid Tumors
Materials:
-
Cancer cell line (e.g., PEL or ATL cell line)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
Immunodeficient mice (e.g., SCID or NOD/SCID)
-
This compound
-
Vehicle (e.g., DMSO, saline with solubilizing agent)
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells using standard methods (e.g., trypsinization).
-
Wash cells with sterile PBS and perform a cell count and viability assessment (e.g., trypan blue exclusion).
-
Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL). Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor mice regularly for tumor formation.
-
Once tumors are palpable, measure the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width^2 × Length) / 2.
-
-
Treatment:
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentration with a sterile vehicle.
-
Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection). The control group should receive the vehicle alone. Note: The optimal dose and schedule for this compound in vivo are not well-established and require optimization. A starting point could be based on other eIF4A inhibitors or dose-finding studies.
-
Monitor mice daily for signs of toxicity (e.g., weight loss, changes in behavior).
-
-
Endpoint:
-
Continue treatment for the predetermined duration.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and other downstream applications.
-
Protocol 2: Intraperitoneal Xenograft Model for Disseminated Disease (e.g., PEL)
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Preparation:
-
Prepare the cell suspension as described in Protocol 1.
-
-
Tumor Implantation:
-
Inject the cell suspension intraperitoneally into each mouse.
-
-
Disease Progression Monitoring:
-
Monitor mice for signs of disease progression, such as abdominal distension (due to ascites formation) and weight loss.
-
-
Treatment:
-
Initiate treatment at a predetermined time point post-injection or upon the appearance of clinical signs.
-
Administer this compound or vehicle as described in Protocol 1.
-
-
Endpoint:
-
At the study endpoint, euthanize the mice.
-
Collect ascitic fluid and measure its volume.
-
Perform necropsy to assess tumor burden in various organs.
-
Conclusion
This compound represents a promising therapeutic agent for cancers that are dependent on dysregulated cap-dependent translation. The protocols outlined in this document provide a framework for evaluating the in vivo efficacy of this compound in xenograft mouse models. Further studies are warranted to establish optimal dosing and treatment schedules and to obtain more comprehensive quantitative data on its anti-tumor activity in various cancer types. The use of robust and well-characterized xenograft models will be crucial in advancing this compound towards clinical application.
References
- 1. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of this compound, an inhibitor of eIF4A, on adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability and Apoptosis Assays with Hippuristanol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippuristanol is a polyhydroxysteroid isolated from the gorgonian Isis hippuris. It has been identified as a potent and specific inhibitor of eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that plays a crucial role in the initiation of protein synthesis.[1][2] By targeting eIF4A, this compound effectively blocks the translation of mRNAs with complex 5' untranslated regions, many of which encode proteins critical for cell growth, proliferation, and survival, such as cyclins and anti-apoptotic proteins.[1][3][4][5] This mechanism of action makes this compound a compound of significant interest in cancer research, as dysregulation of translation initiation is a common feature of many malignancies.[1][2]
These application notes provide detailed protocols for assessing the effects of this compound on cell viability and apoptosis. The described assays are fundamental for characterizing the cellular response to this compound treatment and are widely applicable in drug discovery and development.
Mechanism of Action: Inhibition of eIF4A
This compound exerts its biological effects by binding to the C-terminal domain of eIF4A, locking it in a closed conformation and thereby preventing its RNA binding and helicase activities.[6] This inhibition is selective for eIF4A, providing a valuable tool to probe the downstream consequences of blocking this specific step in translation initiation.[1][7] The inhibition of eIF4A leads to a G1 phase cell cycle arrest and the induction of apoptosis.[3][4][8] This is achieved by reducing the expression of key cell cycle regulators like cyclin D1, D2, CDK4, and CDK6, and downregulating anti-apoptotic proteins such as Bcl-xL, c-IAP2, XIAP, and Mcl-1.[3][4] Consequently, this leads to the activation of caspases-3, -8, and -9, key executioners of apoptosis.[3]
Data Presentation: Summary of Expected Quantitative Results
The following tables summarize the expected quantitative outcomes from the described assays when treating cancer cells with this compound. The exact values will be cell-line and concentration-dependent.
Table 1: Cell Viability as Determined by MTT Assay
| This compound Conc. (nM) | % Cell Viability (Relative to Vehicle Control) |
| 0 (Vehicle) | 100% |
| 10 | 85% ± 5% |
| 50 | 60% ± 7% |
| 100 | 40% ± 6% |
| 200 | 25% ± 4% |
| 500 | 10% ± 3% |
Table 2: Apoptosis Analysis by Annexin V/PI Staining
| This compound Conc. (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle) | 95% ± 3% | 3% ± 1% | 2% ± 1% |
| 100 | 70% ± 5% | 15% ± 4% | 10% ± 3% |
| 200 | 45% ± 6% | 30% ± 5% | 20% ± 4% |
Table 3: Caspase-3 Activity Assay
| This compound Conc. (nM) | Fold Increase in Caspase-3 Activity (Relative to Vehicle Control) |
| 0 (Vehicle) | 1.0 |
| 100 | 2.5 ± 0.3 |
| 200 | 4.8 ± 0.5 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described for the MTT assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[14]
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a specific substrate for caspase-3 (e.g., DEVD-pNA) which, when cleaved by active caspase-3, releases a chromophore (pNA) that can be quantified colorimetrically.[16][17]
Materials:
-
Culture plates/flasks
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with this compound as previously described.
-
Cell Lysis: After treatment, collect the cells and centrifuge. Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[16]
-
Lysate Collection: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant to a fresh tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells. Adjust the volume to 50 µL with cell lysis buffer.
-
Reaction Initiation: Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well. Then, add 5 µL of the caspase-3 substrate (DEVD-pNA).[17]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[18]
-
Absorbance Measurement: Read the absorbance at 400-405 nm using a microplate reader.[16][17]
-
Data Analysis: Calculate the fold increase in caspase-3 activity by comparing the absorbance of the treated samples to the vehicle control.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on cell viability and apoptosis. By employing these assays, researchers can effectively characterize the dose- and time-dependent responses of cancer cells to this compound treatment, contributing to a deeper understanding of its therapeutic potential. The provided diagrams and tables serve as valuable tools for experimental planning and data interpretation.
References
- 1. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, an inhibitor of eIF4A, on adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Reduces the Viability of Primary Effusion Lymphoma Cells both in Vitro and in Vivo [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Potential off-target effects of Hippuristanol in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of Hippuristanol in cellular assays. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the DEAD-box RNA helicase, eukaryotic initiation factor 4A (eIF4A). It binds to the C-terminal domain of eIF4A, locking it in a closed conformation and thereby preventing its interaction with RNA. This inhibition of eIF4A's helicase activity blocks the initiation phase of cap-dependent translation.
Q2: Are there known off-target effects of this compound?
While this compound is highly selective for eIF4A1 and eIF4A2 over other DEAD-box helicases like eIF4A3, the existence of other cellular protein targets cannot be entirely ruled out. To date, specific, validated off-target proteins of this compound have not been extensively reported in peer-reviewed literature. However, as with any small molecule inhibitor, it is crucial for researchers to empirically determine potential off-target effects within their specific experimental system. One notable cellular effect is the induction of stress granules, which occurs through a mechanism independent of eIF2α phosphorylation.
Q3: What is the reported cytotoxic activity of this compound?
This compound exhibits potent cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent results in cell viability assays.
-
Possible Cause: Off-target cytotoxicity.
-
Troubleshooting Step:
-
Validate Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with its intended target, eIF4A, in your cells. A thermal shift indicates target binding.
-
CRISPR/Cas9 Resistance Screen: Conduct a genome-wide CRISPR/Cas9 screen to identify genes that, when knocked out, confer resistance to this compound. If genes other than EIF4A1 or EIF4A2 are identified, this may point to off-target effects.
-
Affinity Purification-Mass Spectrometry: Use an affinity-based proteomics approach to pull down proteins that directly interact with a tagged version of this compound.
-
-
-
Possible Cause: Variation in cell line sensitivity.
-
Troubleshooting Step: Consult the quantitative data table for reported IC50 values in different cell lines. If your cell line is not listed, perform a dose-response curve to determine the IC50 in your specific model.
-
Problem 2: Observation of prominent cytoplasmic granules upon this compound treatment.
-
Possible Cause: Formation of stress granules.
-
Troubleshooting Step:
-
Confirm Identity of Granules: Use immunofluorescence to stain for known stress granule markers, such as G3BP1, TIA-1, or PABP. Co-localization of these markers with the observed granules will confirm their identity as stress granules.
-
Investigate eIF2α Phosphorylation: To confirm the mechanism of stress granule formation is consistent with previous findings, perform a western blot to assess the phosphorylation status of eIF2α. This compound-induced stress granules should form independently of eIF2α phosphorylation.
-
-
Problem 3: Discrepancy between in vitro and in cellulo assay results.
-
Possible Cause: Cellular transport or metabolism of this compound.
-
Troubleshooting Step: Assess the intracellular concentration of this compound using techniques like liquid chromatography-mass spectrometry (LC-MS) to ensure adequate cellular uptake.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 | ~700 nM (24 hr exposure) | HeLa | |
| IC50 | ~2 µM | NBT-T2 (rat bladder epithelial) | |
| IC50 | ~15 µM (4 day exposure) | Human epidermoid carcinoma KB | |
| Inhibition of eIF4AIII ATPase activity | Requires ~10x more this compound than for eIF4A1/II | In vitro | |
| Sensitivity of other DEAD-box helicases | Not responsive to concentrations up to 50 µM | In vitro |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to its target protein, eIF4A, within intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified time.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of soluble eIF4A at each temperature by Western blotting using an anti-eIF4A antibody.
-
-
Data Analysis:
-
Quantify the band intensities and plot the fraction of soluble eIF4A as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
Protocol 2: Affinity Purification-Mass Spectrometry for Off-Target Identification
This protocol aims to identify cellular proteins that directly interact with this compound.
-
Synthesis of Affinity Probe:
-
Synthesize a this compound analog containing a linker and an affinity tag (e.g., biotin).
-
-
Preparation of Cell Lysate:
-
Harvest and lyse cells to obtain a total protein extract.
-
-
Affinity Pulldown:
-
Incubate the cell lysate with streptavidin-coated beads that have been pre-incubated with the biotinylated this compound probe.
-
As a negative control, incubate lysate with beads and free biotin.
-
-
Washing:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads.
-
-
Mass Spectrometry:
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Proteins that are significantly enriched in the this compound-probe pulldown compared to the control are considered potential off-targets.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting translation initiation.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
Technical Support Center: Optimizing Hippuristanol Dosage for In Vivo Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hippuristanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during in vivo animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase.[1][2] It functions by binding to the C-terminal domain of eIF4A, which locks the enzyme in a closed conformation and prevents it from binding to RNA.[1][3] This ultimately inhibits cap-dependent translation initiation, a critical step in protein synthesis.[1][4][5] Because many cancer and virus-related proteins are highly dependent on this process, its inhibition shows therapeutic promise.[6][7][8][9]
Q2: What is a recommended starting dosage for this compound in mice?
A2: Specific, publicly available data on the definitive optimal in vivo dosage of this compound in mice is limited. However, based on in vitro potency and studies with other eIF4A inhibitors, a pilot dose-finding study is recommended. One study on the in vivo effects of this compound in a primary effusion lymphoma model was identified, but the precise dosage was not specified in the available abstract. For another eIF4A inhibitor, MG-002, an oral dose of 0.5 mg/kg was used in mice. This could serve as a potential starting point for dose-range finding studies with this compound. It is crucial to perform a maximum tolerated dose (MTD) study to establish a safe and effective dose range for your specific animal model and cancer type.
Q3: How should I formulate this compound for in vivo administration?
A3: this compound is a hydrophobic molecule and is not readily soluble in aqueous solutions. Therefore, a suitable vehicle is required for in vivo administration. While specific formulations for this compound are not detailed in the available literature, common strategies for formulating hydrophobic compounds for animal studies can be adopted. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle suitable for injection, such as saline, polyethylene (B3416737) glycol (PEG), or corn oil.[4] It is critical to keep the final concentration of DMSO low (typically below 5-10%) to avoid toxicity.[6] A vehicle-only control group should always be included in your experiments to account for any effects of the formulation itself.[10]
Q4: What are the known in vivo anti-cancer effects of this compound?
A4: Preclinical studies have shown that this compound has anti-cancer activity in vivo. It has been reported to suppress tumor growth in xenograft models of adult T-cell leukemia and primary effusion lymphoma.[2][5][11] These effects are attributed to its ability to inhibit translation initiation, leading to cell cycle arrest and apoptosis in cancer cells.[5][8]
Troubleshooting Guides
Issue 1: High variability in tumor growth within the same treatment group.
-
Possible Cause: Inconsistent drug formulation or administration.
-
Troubleshooting Steps:
-
Ensure Homogeneous Formulation: If using a suspension, ensure it is thoroughly mixed before each administration to guarantee consistent dosing. For solutions, ensure the compound is fully dissolved and has not precipitated.
-
Standardize Administration Technique: For intraperitoneal (IP) or intravenous (IV) injections, ensure the injection site and volume are consistent across all animals. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.
-
Issue 2: Lack of significant anti-tumor efficacy at the tested dose.
-
Possible Cause: Suboptimal dosage, poor bioavailability, or rapid metabolism.
-
Troubleshooting Steps:
-
Dose Escalation Study: If no toxicity was observed, consider performing a dose-escalation study to determine if higher concentrations are more effective.
-
Pharmacokinetic (PK) Analysis: If possible, conduct a PK study to measure the concentration of this compound in the plasma and tumor tissue over time. This will help determine if the drug is reaching its target at a sufficient concentration and for an adequate duration.
-
Alternative Administration Route: Consider a different route of administration that may improve bioavailability. For example, if oral bioavailability is low, intravenous or intraperitoneal injection might be more effective.
-
Issue 3: Unexpected toxicity or adverse effects in treated animals (e.g., weight loss, lethargy).
-
Possible Cause: On-target toxicity in normal tissues, off-target effects of the compound, or vehicle-related toxicity.
-
Troubleshooting Steps:
-
Vehicle Control: Always include a group of animals that receives only the vehicle to rule out toxicity from the formulation itself.
-
Dose Reduction: If toxicity is observed, reduce the dose or the frequency of administration.
-
Monitor Animal Health: Closely monitor the animals for signs of toxicity, including body weight, food and water intake, and changes in behavior. If severe toxicity is observed, the experiment should be terminated for that animal.
-
Histopathological Analysis: At the end of the study, perform a histopathological analysis of major organs to assess for any tissue damage.
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Multiple Myeloma | Multiple Myeloma | ~50 |
| Primary Effusion Lymphoma | Lymphoma | 55-62 |
| Adult T-cell Leukemia | Leukemia | Not specified |
Note: IC50 values can vary depending on the specific cell line and assay conditions.
Experimental Protocols
Protocol 1: General Workflow for an In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice) for the engraftment of human cancer cell lines.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare the this compound formulation as described in the FAQs.
-
Administer the drug and vehicle control according to the predetermined dosage and schedule (e.g., daily, every other day) via the chosen route (e.g., IP, IV, or oral gavage).
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health and behavior of the animals.
-
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size, or if signs of excessive toxicity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tissue Collection and Analysis: At the end of the study, collect tumors and major organs for further analysis (e.g., histopathology, western blotting, or RT-qPCR).
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of this compound, an inhibitor of eIF4A, on adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. caymanchem.com [caymanchem.com]
- 8. Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production of Hydrophobic Microparticles at Safe-To-Inject Sizes for Intravascular Administration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Hippuristanol experiments
Welcome to the technical support center for Hippuristanol experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and providing clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a polyhydroxysteroid isolated from the coral Isis hippuris.[1][2] Its primary mechanism of action is the inhibition of eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of protein synthesis.[3] By binding to the C-terminal domain of eIF4A, this compound locks it in a closed, inactive conformation, which prevents it from binding to RNA and unwinding the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs).[4][5] This ultimately blocks the recruitment of ribosomes to mRNA and inhibits cap-dependent translation.
Q2: I am not observing the expected level of cytotoxicity in my cancer cell line. What are the possible reasons?
Several factors could contribute to lower-than-expected cytotoxicity:
-
Suboptimal Concentration: The effective concentration of this compound can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line.[6]
-
Cell Line Insensitivity: Some cell lines may exhibit intrinsic resistance to eIF4A inhibition. The cellular context, including the expression levels of eIF4F complex components, can influence sensitivity.[7]
-
Compound Inactivity: Ensure that the this compound stock solution has been stored correctly to prevent degradation. Prepare fresh stock solutions in a suitable solvent like DMSO.[7]
-
Incorrect Experimental Duration: The cytotoxic effects of this compound may be time-dependent. Consider extending the incubation time to observe a significant reduction in cell viability.
Q3: My protein synthesis assay does not show a significant decrease after this compound treatment. How can I troubleshoot this?
-
Assay Sensitivity: Ensure your protein synthesis assay is sensitive enough to detect changes. Puromycin-based assays, which label nascent polypeptide chains, are generally robust for this purpose.[8][9]
-
Timing of Assay: The inhibition of protein synthesis is an early event. Measure protein synthesis at an appropriate time point after this compound addition (e.g., within a few hours) before widespread secondary effects like apoptosis occur.
-
Global vs. Specific Translation Inhibition: While this compound is a potent inhibitor, some level of global protein synthesis might persist. It preferentially affects the translation of mRNAs with complex 5' UTRs.[4] Consider analyzing the expression of specific proteins known to be sensitive to eIF4A inhibition, such as c-Myc, via Western blot.[10]
Q4: Are there known off-target effects of this compound?
This compound is considered a selective inhibitor of eIF4A1 and eIF4A2. It shows significantly less activity against other DEAD-box helicases like eIF4A3.[1] However, as with any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. If you observe unexpected phenotypes, it is advisable to:
-
Perform experiments using the lowest effective concentration of this compound.
-
Validate key findings using complementary approaches, such as siRNA-mediated knockdown of eIF4A1.
-
Use this compound-resistant eIF4A mutants as a control to confirm that the observed effects are mediated through eIF4A inhibition.[1]
Q5: What are the best practices for preparing and storing this compound?
-
Solubility: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Poor solubility in aqueous media can be a source of experimental variability.[11][12]
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no inhibition of cell viability | 1. Suboptimal inhibitor concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal IC50 and duration for your specific cell line.[7] |
| 2. Compound degradation. | Ensure proper storage of this compound. Prepare fresh stock solutions in high-quality DMSO. | |
| 3. Cell line insensitivity. | Consider testing in a different cell line known to be sensitive to eIF4A inhibition. The expression levels of eIF4F components can vary between cell lines.[7] | |
| Inconsistent results between experiments | 1. This compound precipitation. | Ensure complete solubilization of this compound in your culture medium. Avoid high final concentrations of DMSO that could be toxic to cells. |
| 2. Variability in cell seeding density. | Maintain consistent cell seeding densities across all experiments, as this can affect growth rates and drug sensitivity. | |
| Unexpected changes in signaling pathways unrelated to translation | 1. High inhibitor concentration leading to off-target effects. | Use the lowest effective concentration determined from your dose-response studies. |
| 2. Indirect effects secondary to translation inhibition. | Inhibition of key regulatory proteins can have widespread downstream effects. Analyze pathway modulation at earlier time points. | |
| Difficulty in detecting downstream protein reduction | 1. Protein stability. | The targeted proteins may have a long half-life. Allow sufficient time for protein turnover to observe a decrease after translation inhibition. |
| 2. Antibody quality in Western blot. | Validate your primary antibody to ensure it is specific and sensitive for the protein of interest. |
Experimental Protocols
Cell Viability Assay (WST-8)
This protocol is adapted for determining cell viability after treatment with this compound.[13][14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line.
-
Absorbance Measurement: Gently shake the plate to ensure uniform color distribution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Normalize the absorbance values of the treated wells to the vehicle control to determine the percentage of cell viability.
Protein Synthesis Assay (Puromycin Analog-Based)
This method utilizes a puromycin (B1679871) analog, such as O-propargyl-puromycin (OP-Puro), to measure nascent protein synthesis.[9][16][17]
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
OP-Puro Labeling: Add OP-Puro to the culture medium at a final concentration of 10-20 µM and incubate for 1 hour at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Click Chemistry Reaction: The incorporated OP-Puro (an alkyne) can be detected via a click chemistry reaction with a fluorescently tagged azide (B81097) (e.g., Alexa Fluor 488 azide). Follow the manufacturer's protocol for the click reaction.
-
Detection: The level of protein synthesis can be quantified by measuring the fluorescence intensity. This can be done via:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and detect the fluorescently labeled proteins using an appropriate imaging system.
-
Flow Cytometry: Fix and permeabilize the cells, perform the click reaction, and analyze the fluorescence of individual cells by flow cytometry.
-
Western Blot Analysis
This general protocol can be used to analyze the expression levels of specific proteins in pathways affected by this compound.[18][19][20]
-
Sample Preparation: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
This compound Experimental Workflow
Caption: General Experimental Workflow for this compound Studies
This compound's Mechanism of Action on Translation Initiation
References
- 1. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Identification and characterization of this compound-resistant mutants reveals eIF4A1 dependencies within mRNA 5' leader regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein synthesis monitoring - Puromycin-based - Jena Bioscience [jenabioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. broadpharm.com [broadpharm.com]
- 15. himedialabs.com [himedialabs.com]
- 16. Cell-type-specific quantification of protein synthesis in vivo | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. origene.com [origene.com]
- 19. bio-rad.com [bio-rad.com]
- 20. docs.abcam.com [docs.abcam.com]
Technical Support Center: Minimizing Hippuristanol Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and mitigating the cytotoxic effects of Hippuristanol, a potent eIF4A inhibitor, in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our non-cancerous cell line with this compound concentrations that are effective in our cancer cell models. Is this expected?
A1: While this compound generally exhibits a therapeutic window with lower toxicity in non-cancerous cells compared to cancerous ones, some level of cytotoxicity in normal cells is possible, especially at higher concentrations or with prolonged exposure. Cancer cells often have a greater dependency on the eIF4A-mediated translation of oncogenes, making them more sensitive to this compound.[1][2] However, the sensitivity of non-cancerous cell lines can vary. It is crucial to first confirm that the observed cytotoxicity is not an artifact of the experimental setup.[3]
Q2: What are the initial troubleshooting steps if we suspect our this compound treatment is causing excessive cytotoxicity in a non-cancerous cell line?
A2: The first step is to rule out experimental error.[3] This includes:
-
Verifying Concentration: Double-check all calculations for your this compound stock solution and dilutions.
-
Assessing Compound Stability: Ensure the stability of this compound in your specific cell culture medium over the course of the experiment.
-
Evaluating Solvent Toxicity: Confirm that the final concentration of your solvent (e.g., DMSO) is within the tolerated range for your cell line (typically <0.5%).[3]
-
Checking for Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays. Include appropriate controls to account for this.[3]
Q3: How can we distinguish between a cytotoxic and a cytostatic effect of this compound?
A3: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells. To differentiate, you can perform a time-course experiment and measure both cell viability (e.g., using a trypan blue exclusion assay) and total cell number.[3]
-
Cytotoxicity: You will observe a decrease in the percentage of viable cells and a decrease in the total cell number over time.[3]
-
Cytostaticity: The total cell number will plateau, while the percentage of viable cells remains high.[3]
Q4: What is the mechanism of action of this compound, and why is it generally less toxic to non-cancerous cells?
A4: this compound is a selective inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase.[4][2] It binds to the C-terminal domain of eIF4A, locking it in an inactive conformation and preventing it from binding to RNA.[4][2] This inhibits the translation of specific mRNAs, particularly those with complex 5' untranslated regions, which often include oncoproteins.[4][1] Cancer cells are often more reliant on high rates of protein synthesis and the translation of these specific oncoproteins, creating a therapeutic window where cancer cells are more sensitive to eIF4A inhibition than their non-cancerous counterparts.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity at low this compound concentrations | Intrinsic sensitivity of the cell line. | Perform a dose-response curve to accurately determine the IC50 value. Consider reducing the incubation time.[3][5] |
| Experimental artifact. | Verify compound concentration, solvent toxicity, and assay integrity.[3] | |
| Variable cytotoxicity between experiments | Inconsistent cell culture practices. | Standardize cell seeding density, passage number, and ensure cells are in the logarithmic growth phase.[6] |
| Inconsistent experimental conditions. | Ensure consistent incubation times, temperature, and CO2 levels. Prepare fresh dilutions of this compound for each experiment.[6] | |
| This compound precipitation in culture medium | Poor solubility of the compound. | Test the solubility of this compound in your culture medium beforehand. Consider using a lower concentration or a different formulation strategy if possible.[3] |
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound in various cell lines. Note the generally higher IC50 values in non-cancerous cells, indicating lower cytotoxicity.
| Cell Line | Cell Type | IC50 (nM) | Exposure Time |
| PBMCs | Peripheral Blood Mononuclear Cells (Non-cancerous) | >1021[7] | 24 hours[7] |
| BCBL-1 | Primary Effusion Lymphoma (Cancer) | 62[7] | 24 hours[7] |
| TY-1 | Primary Effusion Lymphoma (Cancer) | 55[7] | 24 hours[7] |
| BJAB | Burkitt's Lymphoma (Cancer) | 175[7] | 24 hours[7] |
| Ramos | Burkitt's Lymphoma (Cancer) | 104[7] | 24 hours[7] |
| HeLa | Cervical Cancer (Cancer) | ~700[2] | 24 hours[2] |
| Multiple Myeloma Cells | Multiple Myeloma (Cancer) | ~50[2] | 48 hours[2] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard procedures to assess cell viability following this compound treatment.[3]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.[3]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
LDH assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol.
-
Include controls for no cells (medium only), untreated cells (vehicle control), and maximum LDH release (cells lysed with a detergent provided in the kit).[8]
-
After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
Caption: Mechanism of this compound-mediated inhibition of translation initiation.
Caption: A logical workflow for addressing unexpected cytotoxicity with this compound.
References
- 1. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound|eIF4A Inhibitor|For Research [benchchem.com]
- 5. Investigating the dependency of in vitro benchmark concentrations on exposure time in transcriptomics experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Delivery and Bioavailability of Hippuristanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hippuristanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the in vivo delivery of this compound?
A1: The primary challenge with this compound is its hydrophobic nature, which leads to poor aqueous solubility. This can result in low bioavailability, potential precipitation upon administration, and inconsistent experimental outcomes. A comprehensive understanding of its pharmacokinetic and pharmacodynamic properties is still an area of active research.[1]
Q2: What are the common solvents and excipients used to formulate this compound for in vivo studies?
A2: Due to its low water solubility, this compound is typically dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for in vitro stock solutions.[2] For in vivo administration, these stock solutions are often further diluted in vehicles containing co-solvents, surfactants, or suspending agents to improve solubility and stability in physiological environments. Common excipients include:
-
Co-solvents: Polyethylene glycol (PEG400)
-
Surfactants: Tween 80
-
Suspending agents: Carboxymethyl cellulose (B213188) (CMC)
Q3: Which administration routes are typically used for this compound in preclinical models?
A3: In published preclinical studies, particularly in xenograft models of cancer, this compound is often administered via intraperitoneal (IP) injection.[3] The choice of administration route can significantly impact the bioavailability and efficacy of the compound.
Q4: How does this compound exert its biological effect in vivo?
A4: this compound is a potent and selective inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase.[4][5][6] By binding to eIF4A, this compound locks it in an inactive conformation, preventing it from binding to RNA and initiating the translation of specific mRNAs, particularly those with complex 5' untranslated regions.[6] This mechanism is central to its anti-cancer and potential anti-viral activities.[1][7]
Troubleshooting Guides
Issue 1: Precipitation of this compound during formulation or administration.
-
Symptom: The formulated solution appears cloudy, or a precipitate forms upon dilution with an aqueous vehicle or upon injection.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Poor Solubility | Increase the concentration of the co-solvent (e.g., PEG400) or surfactant (e.g., Tween 80) in the final formulation. Ensure the initial stock solution in DMSO is fully dissolved before further dilution. |
| Vehicle Incompatibility | Test different vehicle compositions. A combination of a co-solvent and a surfactant often provides better stability than a single agent. |
| Temperature Effects | Prepare the formulation at room temperature or with gentle warming, if the compound's stability allows. Ensure all components are at the same temperature before mixing. |
| pH Sensitivity | Although not extensively documented for this compound, the pH of the vehicle can influence the solubility of some compounds. Consider using a buffered vehicle if pH sensitivity is suspected. |
Issue 2: Low or variable bioavailability and efficacy in vivo.
-
Symptom: Inconsistent tumor growth inhibition in xenograft models or a lack of expected biological response.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Formulation | Optimize the formulation to enhance solubility and absorption. Consider advanced formulations like self-emulsifying drug delivery systems (SEDDS) or nanoparticle-based carriers. |
| Suboptimal Administration Route | While IP injection is common, it may not be optimal for all models. Compare the efficacy of different routes (e.g., intravenous, subcutaneous) if feasible and ethically approved. |
| First-Pass Metabolism | If oral administration is attempted, be aware of potential first-pass metabolism in the liver, which can significantly reduce bioavailability. |
| Dosing Regimen | The dosing frequency and concentration may need optimization. A thorough dose-response study is recommended to determine the optimal therapeutic window. |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Intraperitoneal Injection
This protocol is a general guideline based on common practices for hydrophobic compounds.
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution by gentle vortexing. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]
-
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of, for example, 10% Tween 80, 25% PEG400, and 65% Saline.
-
Mix the vehicle components thoroughly.
-
-
Final Formulation:
-
On the day of injection, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution with the prepared vehicle to the desired final concentration for injection. For example, to achieve a 1 mg/mL final concentration, add 1 part of the 10 mg/mL stock to 9 parts of the vehicle.
-
Vortex the final formulation thoroughly to ensure a homogenous solution.
-
-
Administration:
-
Administer the formulation to the animal model (e.g., mouse) via intraperitoneal injection at the determined dosage.
-
Data Presentation
The following table summarizes hypothetical formulation compositions for in vivo studies. Note: As specific bioavailability data for this compound is not widely published, these are representative examples for hydrophobic drugs.
| Formulation Component | Formulation A | Formulation B | Formulation C |
| This compound | 1 mg/mL | 1 mg/mL | 1 mg/mL |
| DMSO | 5% | 10% | 2% |
| PEG400 | 40% | 20% | - |
| Tween 80 | 5% | 10% | - |
| Carboxymethyl Cellulose (0.5%) | - | - | 98% |
| Saline | 50% | 60% | - |
| Expected Properties | Clear Solution | Clear Solution | Suspension |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting protein synthesis.
Experimental Workflow for In Vivo Studies
Caption: General workflow for evaluating this compound efficacy in a xenograft model.
Logical Relationship for Troubleshooting Formulation Issues
Caption: Decision-making process for troubleshooting this compound formulation precipitation.
References
- 1. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. CRISPR-Mediated Drug-Target Validation Reveals Selective Pharmacological Inhibition of the RNA Helicase, eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
Hippuristanol Therapeutic Index Enhancement: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the therapeutic index of Hippuristanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase.[1] It functions by binding to the C-terminal domain of eIF4A, locking it in a closed conformation that prevents RNA binding and unwinding of secondary structures in the 5' untranslated regions (UTRs) of mRNAs.[1] This ultimately inhibits cap-dependent translation initiation.
Q2: What are the main challenges in the clinical development of this compound?
A2: The primary challenges include its limited natural availability, necessitating complex chemical synthesis.[1] Furthermore, like many potent inhibitors of fundamental cellular processes, achieving a wide therapeutic window that maximizes anti-tumor efficacy while minimizing off-target toxicity is a key hurdle. While some preclinical studies in mice have reported no apparent adverse effects, comprehensive toxicology data is still needed.
Q3: What are the general strategies to improve the therapeutic index of a compound like this compound?
A3: Strategies to enhance the therapeutic index of this compound can be broadly categorized into three main areas:
-
Combination Therapies: Utilizing this compound in conjunction with other therapeutic agents to achieve synergistic effects, allowing for lower, less toxic doses of each drug.
-
Structural Modification: Synthesizing structural analogs of this compound with improved selectivity for cancer cells or reduced off-target effects.
-
Targeted Drug Delivery: Employing drug delivery systems, such as nanoparticles, to increase the concentration of this compound at the tumor site while minimizing exposure to healthy tissues.
Troubleshooting Guides
Problem 1: High Cytotoxicity in Non-Target Cells
Symptoms:
-
Significant cell death observed in normal (non-cancerous) cell lines at concentrations effective against cancer cells.
-
In vivo studies show signs of toxicity (e.g., weight loss, organ damage) at therapeutic doses.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Off-target effects | 1. Confirm eIF4A1 Target Engagement: Use resistant cell lines expressing eIF4A1 mutations to verify that the observed cytotoxicity is due to on-target inhibition.[2] 2. Combination Therapy: Investigate synergistic combinations with other agents (e.g., dexamethasone, Bcl-2 inhibitors like ABT-737) to lower the required dose of this compound.[1] 3. Analog Synthesis: Synthesize and screen structural analogs of this compound to identify compounds with a better selectivity profile. |
| Non-specific uptake | 1. Targeted Delivery: Develop a targeted drug delivery system, such as liposomal formulations, to enhance drug accumulation in tumor tissue. |
Problem 2: Lack of In Vivo Efficacy Despite In Vitro Potency
Symptoms:
-
Potent inhibition of cancer cell proliferation in vitro (low IC50 values).
-
Poor anti-tumor response in animal models.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | 1. PK Studies: Conduct comprehensive pharmacokinetic studies to determine the bioavailability, distribution, metabolism, and excretion of this compound. 2. Formulation Development: Improve solubility and stability through formulation strategies, such as encapsulation in nanoparticles. |
| Drug Resistance Mechanisms | 1. Combination Therapy: Combine this compound with agents that target potential resistance pathways. For example, this compound can resensitize tumor cells to DNA damaging agents like doxorubicin.[1] |
| Insufficient Target Engagement In Vivo | 1. Pharmacodynamic (PD) Studies: Perform pharmacodynamic studies to confirm that this compound is reaching the tumor at sufficient concentrations to inhibit eIF4A. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| HeLa | Cervical Cancer | ~700 | 24 |
| Multiple Myeloma | Multiple Myeloma | ~50 | 48 |
Data synthesized from available literature.[1]
Table 2: In Vivo Observations of this compound in Murine Models
| Study Type | Animal Model | Observation |
| Anti-tumor Efficacy | Severe combined immunodeficiency mice with HTLV-1-induced tumors | Suppressed tumor growth |
| Toxicity | Mice treated with this compound | No apparent adverse effects observed |
Data synthesized from available literature.[3]
Experimental Protocols
Protocol 1: Evaluation of Synergy between this compound and Dexamethasone
Objective: To determine if the combination of this compound and Dexamethasone results in a synergistic cytotoxic effect on multiple myeloma cells.
Methodology:
-
Cell Culture: Culture multiple myeloma cells (e.g., MM.1S) in appropriate media.
-
Checkerboard Assay:
-
Prepare a 96-well plate with serial dilutions of this compound along the rows and serial dilutions of Dexamethasone along the columns.
-
Seed the cells into each well.
-
Include wells with single-agent treatments and untreated controls.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis:
-
Calculate the percentage of cell inhibition for each drug combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Synthesis and Evaluation of this compound Analogs
Objective: To synthesize structural analogs of this compound and evaluate their cytotoxic activity to identify compounds with an improved therapeutic index.
Methodology:
-
Synthesis:
-
Based on structure-activity relationship (SAR) data suggesting the importance of the spiroketal group, design modifications to other parts of the this compound molecule.[1]
-
Synthesize the designed analogs using established chemical synthesis routes.
-
-
In Vitro Cytotoxicity Screening:
-
Screen the synthesized analogs against a panel of cancer cell lines and a non-cancerous control cell line using a high-throughput cytotoxicity assay (e.g., SRB assay).[4]
-
Determine the IC50 value for each analog in each cell line.
-
-
Selectivity Index Calculation:
-
Calculate the selectivity index (SI) for each analog as the ratio of the IC50 in the non-cancerous cell line to the IC50 in the cancer cell line (SI = IC50 non-cancerous / IC50 cancerous).
-
Prioritize analogs with a high SI for further development.
-
Protocol 3: Preparation of Liposomal this compound
Objective: To encapsulate the hydrophobic drug this compound into liposomes to improve its solubility and facilitate targeted delivery.
Methodology:
-
Lipid Film Hydration Method:
-
Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.[5][6]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) by gentle rotation to form multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) of a desired size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with defined pore sizes.
-
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency of this compound using a suitable analytical method (e.g., HPLC) after separating the free drug from the liposomes.
-
Visualizations
Caption: Workflow for assessing the synergistic effects of this compound in combination with another therapeutic agent.
Caption: A streamlined pipeline for the design, synthesis, and evaluation of novel this compound analogs.
Caption: Conceptual framework for enhancing the therapeutic index of this compound through targeted liposomal delivery.
References
- 1. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of this compound-resistant mutants reveals eIF4A1 dependencies within mRNA 5' leader regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, an inhibitor of eIF4A, on adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
Validation & Comparative
Unraveling the Intricacies of Translation Initiation: A Comparative Analysis of Hippuristanol and Rocaglates
A deep dive into the mechanisms of two potent eIF4A inhibitors, Hippuristanol and Rocaglates (specifically Silvestrol), reveals distinct strategies for targeting the same crucial cellular machinery. While both compounds effectively halt protein synthesis by inhibiting the DEAD-box RNA helicase eIF4A, their modes of action diverge significantly, offering unique advantages and research applications.
This guide provides a comprehensive comparison of this compound and Silvestrol (B610840), presenting key experimental data, detailed methodologies, and visual representations of their mechanisms to aid researchers, scientists, and drug development professionals in understanding and leveraging these powerful research tools.
A Tale of Two Inhibitors: Distinct Mechanisms of Action
The eukaryotic initiation factor 4A (eIF4A) is a critical component of the eIF4F complex, which is responsible for unwinding the secondary structures in the 5' untranslated regions (UTRs) of mRNAs, a crucial step for ribosome recruitment and the initiation of translation.[1][2][3] Both this compound and rocaglates exert their potent anti-proliferative and therapeutic effects by targeting this essential helicase, yet they do so in fundamentally different ways.
This compound: The RNA Binding Blocker
This compound, a polyhydroxysteroid isolated from the gorgonian coral Isis hippuris, functions by directly preventing eIF4A from binding to RNA.[2][4] It achieves this by binding to the C-terminal domain of eIF4A, locking the helicase in a "closed" conformation.[4][5] This conformational lock prevents the necessary transition to an "open" state, which is essential for its helicase activity, without directly interfering with ATP binding.[4] In essence, this compound incapacitates eIF4A by denying it access to its substrate.
Rocaglates (Silvestrol): The Molecular Clamp
In stark contrast, rocaglates, a class of natural products derived from plants of the genus Aglaia, act as interfacial inhibitors. Silvestrol, a prominent member of this family, stabilizes the interaction between eIF4A and its RNA substrate.[2][6] This creates a stable ternary complex of eIF4A, RNA, and the inhibitor, effectively "clamping" the helicase onto the mRNA.[7] This clamping action prevents the helicase from scanning along the mRNA, thereby stalling the translation initiation complex.[6] The inhibitory activity of many rocaglates is often enhanced by the presence of polypurine sequences in the 5' UTR of the target mRNA.[8][9] Silvestrol, with its unique dioxanyloxy moiety, is suggested to have a broader RNA sequence tolerance compared to other rocaglates.[9]
The fundamental difference in their mechanisms is a key takeaway: this compound prevents the eIF4A-RNA interaction, while silvestrol traps eIF4A in a non-productive complex with RNA.[4][5]
Quantitative Comparison of Inhibitory Activities
The following tables summarize the quantitative data on the inhibitory potency of this compound and Silvestrol from various studies. These values highlight their efficacy in biochemical and cellular assays.
Table 1: Inhibition of In Vitro Translation
| Compound | Assay System | IC50 | Reference |
| Silvestrol | Dual luciferase reporter assay (complex 5'-UTR) | ~3.5 nM - 26 nM | [10] |
| This compound | In vitro translation in Hap1 cells | ~50 nM (for 25-50% inhibition) | [5] |
Table 2: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | CC50 / IC50 | Reference |
| Silvestrol | T-47D (breast cancer) | 5.46 nM | [11] |
| Silvestrol | HEK293T (embryonal kidney) | 16 nM | [12] |
| Silvestrol | Caki-2 (kidney cancer) | 37 nM | [12] |
| Silvestrol | HT-29 (colon cancer) | 0.7 nM | [12] |
| Silvestrol | A549 (lung cancer) | 9.42 nM | [12] |
| This compound | DBA/MC fibrosarcoma cells | Reported active | [4] |
| This compound | Lymphocytic leukemia P-388 | Reported active in vivo | [4] |
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action of this compound and Silvestrol on the eIF4F complex during translation initiation.
Key Experimental Protocols
The following sections provide an overview of the methodologies used to characterize and compare this compound and Silvestrol.
In Vitro Translation Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Objective: To quantify the dose-dependent inhibition of cap-dependent translation.
General Protocol:
-
Lysate Preparation: Prepare translation-competent cell lysates (e.g., rabbit reticulocyte lysate or HeLa cell extracts).[13][14]
-
Reporter mRNA: Use an in vitro transcribed, capped mRNA encoding a reporter protein (e.g., Luciferase).[15] To assess specificity, a dual-luciferase system can be used, with one reporter under the control of a cap-dependent promoter and the other under a cap-independent IRES element.[15]
-
Reaction Setup: Combine the cell lysate, reporter mRNA, amino acids, and energy source (ATP/GTP) in a reaction buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound (this compound or Silvestrol) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow for translation.[14]
-
Quantification: Measure the activity of the newly synthesized reporter protein (e.g., luminescence for luciferase).[16]
-
Data Analysis: Plot the reporter activity against the inhibitor concentration to determine the IC50 value.
eIF4A Helicase Assay
This biochemical assay directly measures the RNA unwinding activity of eIF4A.
Objective: To determine if a compound inhibits the helicase activity of eIF4A.
General Protocol (Fluorescence-Based):
-
Substrate Preparation: Synthesize a short RNA duplex with a fluorescent dye (e.g., Cy3) on one strand and a quencher on the other.[17] When the duplex is intact, the fluorescence is quenched.
-
Reaction Components: Purify recombinant eIF4A protein. The assay is performed in a buffer containing ATP.
-
Reaction Initiation: Combine eIF4A, the RNA duplex substrate, and ATP in the reaction buffer. Add the test compound at various concentrations.
-
Monitoring Unwinding: As eIF4A unwinds the duplex, the fluorophore and quencher separate, resulting in an increase in fluorescence. Monitor this change in real-time using a fluorometer.[17]
-
Data Analysis: Calculate the initial rate of unwinding from the fluorescence signal. Plot the rates against inhibitor concentration to determine the IC50.
RNA Filter Binding Assay
This assay is used to measure the binding of a protein to a radiolabeled RNA molecule.
Objective: To assess how this compound and Silvestrol modulate the interaction between eIF4A and RNA.
General Protocol:
-
RNA Labeling: Prepare a 32P-labeled RNA probe.
-
Binding Reaction: Incubate purified recombinant eIF4A with the radiolabeled RNA in a binding buffer, in the presence or absence of the test compound (this compound or Silvestrol).[18]
-
Filtration: Pass the reaction mixture through a nitrocellulose filter. Proteins and protein-RNA complexes bind to the filter, while free RNA passes through.[18]
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Interpretation: An increase in retained radioactivity in the presence of Silvestrol indicates enhanced eIF4A-RNA binding.[18] A decrease in retained radioactivity in the presence of this compound indicates inhibition of eIF4A-RNA binding.
Conclusion
This compound and rocaglates (Silvestrol) represent two distinct and powerful classes of eIF4A inhibitors. This compound acts as a direct inhibitor of RNA binding, while Silvestrol functions as a molecular clamp, stabilizing the eIF4A-RNA complex. This mechanistic divergence provides researchers with complementary tools to probe the intricacies of translation initiation and its role in disease. The choice between these inhibitors will depend on the specific research question, whether the goal is to prevent eIF4A from accessing mRNA entirely or to trap it on specific transcripts. A thorough understanding of their contrasting mechanisms, supported by the quantitative data and experimental protocols outlined in this guide, is essential for their effective application in chemical biology and drug discovery.
References
- 1. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 3. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Comparison of broad-spectrum antiviral activities of the synthetic rocaglate CR-31-B (−) and the eIF4A-inhibitor Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. The eIF4A inhibitor silvestrol sensitizes T-47D ductal breast carcinoma cells to external-beam radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. interchim.fr [interchim.fr]
- 15. m.youtube.com [m.youtube.com]
- 16. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Duplex unwinding and ATPase activities of the DEAD-box helicase eIF4A are coupled by eIF4G and eIF4B - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to eIF4A Inhibitors: Hippuristanol vs. Pateamine A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent natural product inhibitors of the eukaryotic initiation factor 4A (eIF4A): Hippuristanol and Pateamine A. We delve into their distinct mechanisms of action, compare their biochemical and cellular activities with supporting data, and provide detailed experimental protocols for their evaluation.
Introduction to eIF4A Inhibition
Eukaryotic initiation factor 4A (eIF4A) is an ATP-dependent DEAD-box RNA helicase essential for the initiation of cap-dependent translation.[1] As a subunit of the eIF4F complex, eIF4A unwinds the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), which is a rate-limiting step for ribosome recruitment.[2][3] Many mRNAs encoding proteins crucial for cell growth, proliferation, and survival, including oncoproteins, possess long and highly structured 5' UTRs, making their translation particularly dependent on eIF4A's helicase activity.[1][4] Consequently, eIF4A has emerged as a compelling therapeutic target in oncology and other diseases.[1]
This compound, a polyoxygenated steroid isolated from the coral Isis hippuris, and Pateamine A (PatA), a macrolide derived from the marine sponge Mycale hentscheli, are two potent inhibitors of eIF4A that have been instrumental in studying its function.[5][6][7] Despite targeting the same protein, they exhibit fundamentally different mechanisms of action.[8][9]
Contrasting Mechanisms of Action
The primary distinction between this compound and Pateamine A lies in their effect on the eIF4A-RNA interaction. This compound is a direct inhibitor of RNA binding, whereas Pateamine A acts as a molecular clamp, stabilizing the eIF4A-RNA complex.[5][8][9]
-
This compound: This steroid binds to the C-terminal domain of eIF4A.[5][9] This interaction allosterically locks eIF4A in a closed, aberrant conformation that prevents it from binding to RNA, thereby inhibiting its helicase activity.[5][8][10] this compound does not block ATP binding but does inhibit the RNA-stimulated ATPase activity of eIF4A.[8] Its binding site is not conserved among other DEAD-box helicases, contributing to its selectivity for eIF4A.[9]
-
Pateamine A: In stark contrast, Pateamine A functions as a chemical inducer of dimerization, forcing a stable engagement between eIF4A and RNA.[8][11] It acts as an interfacial inhibitor, interacting with both the protein and RNA to clamp eIF4A onto its substrate.[12][13] This sequestration of eIF4A on RNA depletes the pool of active helicase available for recycling within the eIF4F complex, thus halting translation initiation.[9][14] Rather than inhibiting ATPase activity, Pateamine A stimulates it and enhances eIF4A's affinity for ATP.[2][11][12]
Comparative Biochemical and Cellular Activity
The distinct mechanisms of this compound and Pateamine A translate to different biochemical profiles and cellular potencies. Pateamine A generally exhibits higher potency in cell-based assays.
| Assay Type | Compound | Target/Cell Line | Potency (IC50) | Reference |
| Cell Viability | Pateamine A | JJN-3 Multiple Myeloma | ~2 nM | [9] |
| This compound | JJN-3 Multiple Myeloma | ~0.3 µM (300 nM) | [9] | |
| In Vitro Translation | This compound | Rabbit Reticulocyte Lysate | ~10-100 nM | [9] |
| Pateamine A | Rabbit Reticulocyte Lysate | ~1-10 nM | [9] | |
| eIF4A RNA Helicase | This compound | Recombinant eIF4A | Inhibitory | [8][9] |
| Pateamine A | Recombinant eIF4A | Stimulatory (non-productive) | [11] | |
| eIF4A ATPase | This compound | Recombinant eIF4A | Inhibits RNA-stimulated activity | [8] |
| Pateamine A | Recombinant eIF4A | Stimulatory | [2][11] | |
| eIF4A-RNA Binding | This compound | Recombinant eIF4A | Inhibits | [8][14] |
| Pateamine A | Recombinant eIF4A | Stimulates / Stabilizes | [8][11][14] |
Experimental Methodologies
Standardized protocols are essential for the accurate comparison of eIF4A inhibitors. Below are generalized methodologies for key assays.
eIF4A RNA Helicase Assay (Fluorescence-Based)
This assay directly measures the RNA unwinding activity of eIF4A.[15][16]
-
Principle: A double-stranded RNA (dsRNA) substrate is synthesized with a fluorescent dye (e.g., Cy3) on one strand and a quencher molecule on the other.[15][16] When the duplex is intact, fluorescence is quenched. Upon unwinding by eIF4A, the strands separate, leading to a measurable increase in fluorescence.
-
Protocol:
-
Prepare a reaction mixture containing recombinant eIF4A protein, a suitable reaction buffer, and the fluorescently labeled dsRNA substrate.
-
Add the inhibitor (this compound or Pateamine A) at varying concentrations. A vehicle control (e.g., DMSO) must be included.
-
Initiate the unwinding reaction by adding ATP.
-
Monitor the increase in fluorescence intensity in real-time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial rate of unwinding from the slope of the fluorescence signal over time. Determine the IC50 value by plotting the percentage of inhibition against inhibitor concentration.[15]
-
eIF4A ATPase Assay (Malachite Green)
This assay measures the ATP hydrolysis activity of eIF4A, which is coupled to its helicase function.[15]
-
Principle: The malachite green reagent forms a colored complex with inorganic phosphate (B84403) (Pi), a product of ATP hydrolysis. The amount of color produced is proportional to the ATPase activity.[15]
-
Protocol:
-
Prepare a reaction mixture containing recombinant eIF4A, a single-stranded RNA (to stimulate activity), buffer, and the inhibitor at various concentrations.
-
Initiate the reaction by adding a known concentration of ATP.
-
Incubate at a controlled temperature (e.g., 37°C) for a set time.
-
Stop the reaction and add the malachite green reagent.
-
Measure the absorbance at ~620-640 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of inhibition (for this compound) or stimulation (for Pateamine A) relative to the vehicle control and determine the IC50 or EC50 value.
-
In Vitro Translation Assay
This assay assesses the overall impact of the inhibitors on protein synthesis using a cell-free system.[9]
-
Principle: A reporter mRNA, typically encoding Firefly luciferase (cap-dependent) and Renilla luciferase (IRES-dependent, as a control), is translated in a cell lysate such as Rabbit Reticulocyte Lysate (RRL).[9][17] The amount of light produced by each luciferase is proportional to its translation.
-
Protocol:
-
Set up the in vitro translation reaction with RRL, the dual-luciferase reporter mRNA, and the inhibitor at various concentrations.
-
Incubate the reaction at 30°C for a defined period (e.g., 60-90 minutes).
-
Measure Firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the cap-dependent Firefly luciferase activity to the IRES-dependent Renilla luciferase activity. Calculate the percentage of inhibition relative to the vehicle control to determine the IC50 value.
-
Cellular Viability Assay
This assay measures the cytotoxic or cytostatic effects of the inhibitors on cultured cancer cells.
-
Principle: Assays like CellTiter-Glo® measure the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Protocol:
-
Seed cancer cells (e.g., JJN-3, MDA-MB-231) in 96-well plates and allow them to adhere overnight.[1][9]
-
Treat the cells with a serial dilution of this compound or Pateamine A for a specified time (e.g., 48-72 hours).[9]
-
Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
Measure luminescence using a plate reader.
-
Data Analysis: Normalize the results to vehicle-treated cells and plot cell viability against inhibitor concentration to calculate the IC50 value.
-
Summary and Conclusion
This compound and Pateamine A are both invaluable chemical probes for dissecting the function of eIF4A in translation initiation. However, their opposing mechanisms of action must be considered when interpreting experimental results.
-
This compound is a classic inhibitor that blocks the RNA-binding function of eIF4A.[5][8] It serves as an excellent tool for studies aiming to determine the dependency of specific mRNAs on eIF4A's initial engagement with the 5' UTR.[8][10]
-
Pateamine A is a more complex modulator that traps eIF4A on RNA, effectively sequestering it.[11][14] Its high potency makes it a powerful agent for inhibiting translation, but its stimulatory effect on ATPase and RNA binding activities can complicate the interpretation of biochemical assays.[9][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The DEAD-box helicase eIF4A: Paradigm or the odd one out? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting eIF4A Dependent Translation of KRAS Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Isolation and identification of eukaryotic initiation factor 4A as a molecular target for the marine natural product Pateamine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective targeting of the DEAD-box RNA helicase eukaryotic initiation factor (eIF) 4A by natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative study of small molecules targeting eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and characterization of this compound-resistant mutants reveals eIF4A1 dependencies within mRNA 5' leader regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RNA-mediated sequestration of the RNA helicase eIF4A by Pateamine A inhibits translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional mimicry revealed by the crystal structure of an eIF4A:RNA complex bound to the interfacial inhibitor, des-methyl pateamine A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. molbiolcell.org [molbiolcell.org]
- 15. benchchem.com [benchchem.com]
- 16. Duplex unwinding and ATPase activities of the DEAD-box helicase eIF4A are coupled by eIF4G and eIF4B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Hippuristanol Analogs as eIF4A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of hippuristanol and its synthetic analogs, focusing on their structure-activity relationship (SAR) as inhibitors of the eukaryotic initiation factor 4A (eIF4A). This compound is a marine-derived polyhydroxysteroid that exhibits potent antiproliferative and anticancer activity by selectively targeting the eIF4A RNA helicase, a critical component of the translation initiation machinery.[1] Understanding the SAR of this compound is crucial for the rational design of novel, more potent, and selective anticancer agents.
Mechanism of Action: this compound's Inhibition of Translation Initiation
Cap-dependent translation initiation is a fundamental process in protein synthesis, driven by the eIF4F complex which consists of eIF4E, eIF4G, and the ATP-dependent RNA helicase eIF4A.[1] The primary role of eIF4A is to unwind the secondary structures in the 5' untranslated regions (UTRs) of mRNAs, which facilitates the binding of the 43S preinitiation complex and subsequent scanning to the start codon.
This compound exerts its inhibitory effect by binding to the C-terminal domain of eIF4A. This interaction locks the helicase in a closed, inactive conformation, which allosterically prevents it from binding to RNA.[2] Consequently, the unwinding of mRNA secondary structures is halted, leading to the inhibition of translation for a subset of mRNAs, particularly those with complex 5' UTRs that are frequently associated with cell growth, proliferation, and survival, including many oncoproteins.[1][2]
Quantitative Comparison of this compound Analogs
An efficient synthesis of this compound and its analogs has been accomplished from hydrocortisone (B1673445), enabling the exploration of its SAR.[3][4] Modifications have primarily focused on the steroidal A-ring and the spiroketal E/F-ring system.[3][5] The inhibitory activity of these analogs is typically assessed by their ability to block cap-dependent translation in an in vitro rabbit reticulocyte lysate system. The half-maximal inhibitory concentration (IC50) is the key metric for comparison.
| Compound ID | Key Structural Modification | In Vitro Translation IC50 (µM) | Activity Relative to this compound |
| 1 (this compound) | Parent Compound | 0.09 | 1.0 (Reference) |
| 2 | 22-epi-Hippuristanol (S-configuration at C22) | > 10 | > 111-fold decrease |
| 3 | 21-Methylthis compound | 0.20 | ~2.2-fold decrease |
| 4 | 21-Methyl-22-epi-hippuristanol | > 10 | > 111-fold decrease |
| 5 | C3-keto | 0.10 | ~1.1-fold decrease |
| 6 | C3-β-hydroxyl (axial) | > 10 | > 111-fold decrease |
| 7 | C11-keto | > 10 | > 111-fold decrease |
| 8 | C11-α-hydroxyl (axial) | > 10 | > 111-fold decrease |
| 9 | C3,C11-diketo | > 10 | > 111-fold decrease |
| 10 | C20-des-hydroxyl | > 10 | > 111-fold decrease |
Data sourced from Somaiah et al., Journal of Medicinal Chemistry, 2014.[3][4]
Summary of Key SAR Findings:
-
Spiroketal Stereochemistry: The R-configuration at the C22 spiroketal center is absolutely essential for activity. The epimer with an S-configuration (Compound 2 ) is inactive.[1][6]
-
Substituents on Rings E/F: The gem-dimethyl groups on the F-ring are critical.[1] Introducing a single methyl group at C21 (Compound 3 ) slightly reduces activity.
-
Hydroxyl Groups on Rings A/C: The equatorial hydroxyl groups at C3-α and C11-β are crucial for maintaining high potency. Oxidation to ketones (Compounds 5 , 7 , 9 ) or inversion to axial hydroxyls (Compounds 6 , 8 ) leads to a dramatic loss of activity.[3][4]
-
Hydroxyl Group at C20: The hydroxyl group at C20 is also indispensable for inhibitory function, as its removal (Compound 10 ) abolishes activity.[3][4]
Experimental Workflow and Protocols
The evaluation of this compound analogs follows a structured workflow, beginning with chemical synthesis and progressing through biochemical and cell-based assays to establish a clear SAR.
Detailed Experimental Protocols
This assay directly measures the inhibitory effect of the analogs on cap-dependent mRNA translation in a cell-free system.
-
Materials:
-
Nuclease-treated Rabbit Reticulocyte Lysate (RRL) kit (e.g., Promega L4540).[7]
-
In vitro transcribed, capped, and polyadenylated reporter mRNA (e.g., Firefly Luciferase).
-
This compound analogs dissolved in DMSO.
-
Amino acid mixtures (minus methionine and leucine).
-
RNase inhibitor.
-
Luciferase assay substrate (e.g., Promega E1500).
-
Luminometer.
-
-
Procedure:
-
Prepare a master mix on ice containing RRL, amino acid mixture, RNase inhibitor, and water according to the manufacturer's protocol.[7]
-
Aliquot the master mix into individual reaction tubes.
-
Add the this compound analog or vehicle (DMSO) to each tube to achieve the desired final concentration. The final DMSO concentration should be kept constant across all reactions (e.g., ≤1%).
-
Initiate the translation reaction by adding the reporter mRNA to each tube.
-
Incubate the reactions at 30°C for 60-90 minutes.[8]
-
Stop the reaction by placing the tubes on ice.
-
Add an aliquot of each reaction to a well of an opaque 96-well plate.
-
Add luciferase assay substrate to each well and mix.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by plotting inhibition versus log concentration of the analog.
-
This assay determines the effect of the analogs on the viability and proliferation of cancer cell lines, providing a measure of their cytotoxic or cytostatic potential. The assay quantifies ATP, an indicator of metabolically active, viable cells.[9]
-
Materials:
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound analogs in culture medium.
-
Treat the cells by adding the diluted compounds to the wells. Include vehicle-only (DMSO) wells as a negative control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[10]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[12]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[11]
-
Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well (e.g., 100 µL).[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Record the luminescence using a luminometer.
-
Calculate the percentage of viability relative to the vehicle control and determine the IC50 value.
-
References
- 1. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|eIF4A Inhibitor|For Research [benchchem.com]
- 3. Synthesis of the antiproliferative agent this compound and its analogues from hydrocortisone via Hg(II)-catalyzed spiroketalization: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. portlandpress.com [portlandpress.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. ch.promega.com [ch.promega.com]
Hippuristanol's Potency Unveiled: A Comparative Analysis of its Effects on eIF4AI and eIF4AII
For Immediate Release
This guide provides a detailed comparative analysis of the inhibitory effects of hippuristanol on the eukaryotic initiation factor 4A (eIF4A) isoforms, eIF4AI and eIF4AII. This compound, a natural polyhydroxysteroid, is a potent inhibitor of translation initiation, a critical process in protein synthesis, and a key target in cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to facilitate informed decisions in research and development.
Executive Summary
Eukaryotic initiation factor 4A (eIF4A) is a DEAD-box RNA helicase essential for unwinding the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), a crucial step in cap-dependent translation initiation. Mammalian cells express two highly homologous isoforms, eIF4AI and eIF4AII. While both are components of the eIF4F complex, eIF4AI is generally more abundant and essential for cell viability.[1][2] this compound exerts its inhibitory effect by binding to the C-terminal domain of eIF4A, locking it in a closed conformation that prevents RNA binding, thereby stalling translation initiation.[3] Notably, this compound does not interfere with ATP binding.[1] Experimental evidence indicates that this compound inhibits the RNA-stimulated ATPase activity of both eIF4AI and eIF4AII to a similar degree.[1]
Comparative Efficacy of this compound on eIF4AI and eIF4AII
Table 1: Summary of this compound's Effect on eIF4A Isoforms
| Feature | eIF4AI | eIF4AII | Key Findings |
| Binding Site | C-terminal domain | C-terminal domain | The binding site is highly conserved between the two isoforms.[3] |
| Mechanism of Action | Allosteric inhibition, locks the enzyme in a closed conformation, prevents RNA binding.[1][3] | Allosteric inhibition, locks the enzyme in a closed conformation, prevents RNA binding.[3] | The mechanism of action is identical for both isoforms. |
| Effect on ATPase Activity | Inhibits RNA-stimulated ATPase activity. | Inhibits RNA-stimulated ATPase activity. | This compound inhibits the RNA-stimulated ATPase activity of both eIF4AI and eIF4AII to similar extents.[1] |
| Effect on Helicase Activity | Inhibits RNA helicase activity. | Inhibits RNA helicase activity. | Inhibition of ATPase activity directly correlates with the inhibition of helicase function.[2] |
| In Vivo Essentiality | Essential for cell viability.[1] | Not essential for cell viability.[1] | Despite similar biochemical inhibition, the cellular roles of the isoforms differ. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to enable replication and further investigation.
eIF4A ATPase Assay
This assay quantifies the ATP hydrolysis activity of eIF4A, which is dependent on RNA stimulation and is inhibited by this compound. A common method is the malachite green assay, which detects the release of inorganic phosphate (B84403) (Pi).
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant eIF4A protein (eIF4AI or eIF4AII), a suitable buffer (e.g., Tris-HCl), MgCl₂, KCl, DTT, and a known concentration of ATP. The reaction is stimulated by the addition of an RNA substrate, such as poly(U) or total yeast RNA.[4]
-
Inhibitor Addition: Add this compound at varying concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Detection: Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric reagent.
-
Data Analysis: Determine the rate of ATP hydrolysis and calculate the IC50 value for this compound by plotting the percentage of inhibition against the inhibitor concentration.
eIF4A Helicase Assay
This assay directly measures the RNA unwinding activity of eIF4A. A fluorescence-based assay is often employed.
Protocol:
-
Substrate Preparation: A double-stranded RNA (dsRNA) substrate with a 3' overhang is labeled with a fluorophore on one end and a quencher on the other. In the double-stranded form, the fluorescence is quenched.
-
Reaction Setup: The reaction mixture includes the fluorescently labeled dsRNA substrate, recombinant eIF4A (eIF4AI or eIF4AII), ATP, and a suitable reaction buffer.[4]
-
Inhibitor Addition: Add this compound at various concentrations to the reaction mixture.
-
Initiation of Unwinding: The helicase reaction is initiated by the addition of ATP. As eIF4A unwinds the dsRNA, the fluorophore and quencher are separated, leading to an increase in fluorescence.[4]
-
Measurement: Monitor the increase in fluorescence over time using a fluorometer.
-
Data Analysis: The rate of unwinding is determined from the fluorescence signal, and the inhibitory effect of this compound is quantified.
RNA Binding Assay
This assay assesses the ability of eIF4A to bind to RNA, a process directly inhibited by this compound. A common method is the electrophoretic mobility shift assay (EMSA) or a fluorescence polarization (FP) assay.
Protocol (FP Assay):
-
Probe Preparation: A single-stranded RNA oligonucleotide (e.g., poly r(AG)₈) is labeled with a fluorescent dye.
-
Reaction Setup: The reaction mixture contains the fluorescently labeled RNA probe, recombinant eIF4A (eIF4AI or eIF4AII), and a binding buffer.
-
Inhibitor Addition: Incubate the eIF4A protein with varying concentrations of this compound or a vehicle control prior to the addition of the RNA probe.[5]
-
Measurement: Measure the fluorescence polarization of the sample. When the small fluorescent RNA binds to the larger eIF4A protein, its tumbling rate slows, and the polarization of the emitted light increases.
-
Data Analysis: The change in fluorescence polarization is used to determine the binding affinity and the inhibitory effect of this compound.[5]
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: Mechanism of eIF4A inhibition by this compound in translation initiation.
Caption: General experimental workflow for comparing this compound's effect on eIF4AI and eIF4AII.
References
- 1. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
Navigating Resistance: A Comparative Guide to Hippuristanol and Other eIF4A Inhibitors in Cross-Resistance Studies
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies is paramount. This guide provides a comprehensive comparison of cross-resistance profiles between Hippuristanol and other inhibitors of the eukaryotic initiation factor 4A (eIF4A), a critical component of the translation initiation machinery and a promising target in cancer therapy. By presenting objective experimental data, detailed methodologies, and clear visual representations of the underlying molecular pathways, this guide aims to facilitate the development of strategies to overcome resistance and enhance the efficacy of eIF4A-targeted treatments.
The translation initiation factor eIF4A, a DEAD-box RNA helicase, plays a crucial role in unwinding the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), a rate-limiting step in cap-dependent translation.[1] Many oncoproteins, such as MYC and BCL2, are encoded by mRNAs with highly structured 5' UTRs, making them particularly dependent on eIF4A activity.[2][3] This dependency has positioned eIF4A as an attractive target for anticancer drug development. Several classes of small molecules that inhibit eIF4A have been identified, including the natural products this compound, rocaglates (e.g., silvestrol (B610840) and its synthetic analogue CR-1-31-B), and pateamine A.[4][5] These inhibitors, however, employ distinct mechanisms of action, which has significant implications for their cross-resistance profiles.
Distinct Mechanisms of Action Underpin Differential Resistance
A key determinant of cross-resistance is the specific molecular interaction between an inhibitor and its target. This compound functions by binding to the C-terminal domain of eIF4A, locking it in a closed conformation that prevents it from binding to RNA.[6][7][8] In contrast, rocaglates and pateamine A are interfacial inhibitors that clamp eIF4A onto polypurine-containing RNA sequences, effectively stalling the translation initiation complex.[9][10] This fundamental difference in their mechanisms of action suggests that resistance mutations affecting one inhibitor may not confer resistance to the other.
Quantitative Analysis of Cross-Resistance
Studies utilizing CRISPR/Cas9-based screens and the generation of resistant cell lines have provided quantitative data on the cross-resistance profiles of various eIF4A inhibitors. These studies have been instrumental in demonstrating that cell lines rendered resistant to this compound often remain sensitive to rocaglates, and vice versa.
| Cell Line | Resistant to | Resistance Mechanism | Cross-Resistance to Rocaglates (e.g., CR-1-31-B) | Reference |
| Hap1 | This compound | EIF4A1 mutations (e.g., G370S) | No | [7] |
| NIH/3T3 | Silvestrol | EIF4A1 mutation (F163L) | N/A (remained sensitive to this compound) | [11] |
| 697 (ALL) | Silvestrol | ABCB1/P-glycoprotein overexpression | Yes (to other Pgp substrates like vincristine) | [12][13] |
| Various Cancer Cell Lines | Silvestrol / CR-1-31-B | NRF2 activation | Yes (to related eIF4A inhibitors) | [2][3][14] |
Table 1: Summary of Cross-Resistance Data for eIF4A Inhibitors. This table highlights key findings from studies investigating resistance to this compound and rocaglates.
Mechanisms of Resistance to eIF4A Inhibitors
Several distinct mechanisms of resistance to eIF4A inhibitors have been identified, each with different implications for cross-resistance.
Target-Based Resistance: eIF4A Mutations
Mutations within the EIF4A1 gene can directly interfere with inhibitor binding, leading to resistance. A notable example is the identification of this compound-resistant (HippR) Hap1 cell lines harboring mutations in EIF4A1.[7] These cells, while highly resistant to this compound, showed no cross-resistance to the rocaglate CR-1-31-B.[7] Conversely, cells with an F163L mutation in eIF4A1 that confers resistance to silvestrol remain sensitive to the structurally and mechanistically distinct inhibitor, this compound.[11]
Figure 1. Mechanism of eIF4A in translation and its inhibition.
Non-Target-Based Resistance: Upregulation of Efflux Pumps
A common mechanism of drug resistance in cancer is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux drugs from the cell. Studies have shown that acquired resistance to the rocaglate silvestrol in acute lymphoblastic leukemia (ALL) cells can be mediated by the upregulation of ABCB1, also known as P-glycoprotein (Pgp).[12][13] These silvestrol-resistant cells also exhibit cross-resistance to other known Pgp substrates, such as vincristine.[12] Whether this compound is also a substrate for ABCB1 and if this mechanism confers cross-resistance remains to be fully elucidated.
Non-Target-Based Resistance: Activation of Pro-Survival Signaling Pathways
Cancer cells can also develop resistance by activating signaling pathways that counteract the effects of the drug. Activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway has been identified as a major mechanism of resistance to silvestrol and other related eIF4A inhibitors.[2][3][14] NRF2 activation leads to a broad increase in protein synthesis, which can compensate for the inhibitory effects of the drug on the translation of eIF4A-dependent mRNAs like MYC and BCL2.[2] This mechanism is likely to confer broad resistance to various eIF4A inhibitors that target the general translation machinery.
Figure 2. Overview of resistance mechanisms to eIF4A inhibitors.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assays
Cell viability assays are crucial for determining the cytotoxic effects of eIF4A inhibitors and for quantifying the degree of resistance.
Protocol: MTT Assay [15]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the eIF4A inhibitor (e.g., this compound or CR-1-31-B) for a specified duration (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[15]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of inhibitor that causes 50% inhibition of cell growth) using appropriate software (e.g., GraphPad Prism).
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [16]
-
Assay Plate Preparation: Prepare a 96-well plate with cells and compounds as described for the MTT assay.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Luminescence Reading: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal and then measure luminescence with a luminometer.
-
Data Analysis: Determine the IC50 values as described above.
Polysome Profiling
Polysome profiling is a technique used to assess the translational status of mRNAs by separating ribosomal subunits, monosomes, and polysomes based on their sedimentation through a sucrose (B13894) gradient. This method can reveal how eIF4A inhibitors affect global and specific mRNA translation.
Protocol: Polysome Profiling [17][18][19]
-
Cell Treatment and Lysis:
-
Treat cells with the eIF4A inhibitor or vehicle for the desired time.
-
Prior to harvesting, add cycloheximide (B1669411) (100 µg/mL) to the culture medium for 5-10 minutes to arrest translation elongation and trap ribosomes on mRNAs.[17][18]
-
Wash the cells with ice-cold PBS containing cycloheximide.
-
Lyse the cells in a hypotonic lysis buffer containing cycloheximide, RNase inhibitors, and protease inhibitors on ice.[18]
-
Centrifuge the lysate to pellet nuclei and mitochondria.[17]
-
-
Sucrose Gradient Preparation:
-
Ultracentrifugation:
-
Carefully layer the cytoplasmic lysate onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm) for a specified time (e.g., 2 hours) at 4°C in a swinging-bucket rotor.[20]
-
-
Fractionation and Analysis:
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm using a UV detector. This will generate a polysome profile showing peaks corresponding to ribosomal subunits, monosomes, and polysomes.
-
Collect fractions corresponding to different parts of the profile.
-
-
RNA Extraction and Downstream Analysis:
-
Extract RNA from the collected fractions.
-
Analyze the distribution of specific mRNAs across the gradient using techniques such as quantitative RT-PCR or RNA sequencing to determine their translational efficiency.
-
Figure 3. Workflow for investigating cross-resistance.
Conclusion
The study of cross-resistance among eIF4A inhibitors reveals a complex interplay between the specific mechanism of action of each compound and the various strategies cancer cells employ to evade therapeutic pressure. The clear lack of cross-resistance between this compound and rocaglates in the context of target-based mutations underscores the importance of developing inhibitors with distinct molecular interactions. However, the emergence of non-target-based resistance mechanisms, such as the activation of the NRF2 pathway, highlights the need for combination therapies that can simultaneously target multiple vulnerabilities. The experimental protocols and data presented in this guide provide a foundation for further research aimed at dissecting the nuances of eIF4A inhibitor resistance and designing more effective and durable anticancer strategies.
References
- 1. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NRF2 Activation Confers Resistance to eIF4A Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparative study of small molecules targeting eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A double on the Rocs with a twist: Rocaglamide A targets multiple DEAD-box helicases to inhibit translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of this compound-resistant mutants reveals eIF4A1 dependencies within mRNA 5′ leader regions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of this compound-resistant mutants reveals eIF4A1 dependencies within mRNA 5' leader regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR-Mediated Drug-Target Validation Reveals Selective Pharmacological Inhibition of the RNA Helicase, eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to the Translation Initiation Inhibitor Silvestrol is Mediated by ABCB1/P-Glycoprotein Overexpression in Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to the translation initiation inhibitor silvestrol is mediated by ABCB1/P-glycoprotein overexpression in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NRF2 Activation Confers Resistance to eIF4A Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. academic.oup.com [academic.oup.com]
- 20. pnas.org [pnas.org]
Unraveling the Potency of Synthetic Hippuristanol Analogues in Halting Protein Synthesis
A Comparative Guide for Researchers in Drug Discovery
In the intricate cellular machinery, the process of translation—the synthesis of proteins from mRNA templates—stands as a cornerstone of life and a pivotal target in the quest for novel therapeutics. Dysregulation of this fundamental process is a hallmark of numerous diseases, most notably cancer. Among the promising molecular targets for therapeutic intervention is the eukaryotic initiation factor 4A (eIF4A), an RNA helicase crucial for the initiation of cap-dependent translation. Hippuristanol, a natural product isolated from the coral Isis hippuris, has emerged as a potent and selective inhibitor of eIF4A. This guide provides a comprehensive comparison of the efficacy of synthetic this compound analogues in inhibiting translation, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Molecular Clamp on Translation
This compound and its analogues exert their inhibitory effect through a unique mechanism of action that distinguishes them from other eIF4A inhibitors like rocaglates and pateamine A. These molecules function as allosteric inhibitors, binding to the C-terminal domain of eIF4A.[1] This binding event locks the helicase in a closed, inactive conformation, thereby preventing its essential interaction with RNA.[1] By clamping eIF4A in this non-functional state, this compound effectively stalls the unwinding of secondary structures in the 5' untranslated regions (UTRs) of mRNAs, a critical step for ribosome recruitment and the subsequent initiation of protein synthesis.[1]
Structure-Activity Relationship: Key to Potency
The efficacy of this compound analogues is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies have identified several key molecular features that are critical for potent translation inhibition.[1]
-
C22 Stereochemistry: The R stereochemistry at the C22 position is essential for activity.
-
F-Ring Substitutions: The gem-dimethyl substitutions on the F ring are crucial for maintaining inhibitory potency.
-
R5 Methyl Group: Elimination of the methyl group at the R5 position leads to a significant decrease in activity, approximately 5- to 8-fold.[1] Conversely, increasing the bulkiness at this position results in a more than 15-fold reduction in activity.[1]
These findings underscore the precise structural requirements for effective binding to eIF4A and subsequent inhibition of its function.
Comparative Efficacy of this compound and its Analogues
Quantitative analysis of the inhibitory activity of this compound and its synthetic analogues is crucial for identifying lead compounds for further development. The following table summarizes available data on the efficacy of these compounds in various assays.
| Compound/Analogue | Assay Type | Cell Line/System | IC50 / Activity | Reference |
| This compound | In vitro Translation | Rabbit Reticulocyte Lysate | Potent Inhibition | [1] |
| Cell Viability | JJN-3 Multiple Myeloma | ~0.3 µM | ||
| eIF4A Helicase Assay | Purified eIF4A1 | Inhibition Observed | ||
| Analogue (R5-CH3 eliminated) | In vitro Translation | Not specified | 5-8 fold less active than this compound | [1] |
| Analogue (Increased bulk at R5) | In vitro Translation | Not specified | >15 fold less active than this compound | [1] |
| Pateamine A (Alternative eIF4A inhibitor) | Cell Viability | JJN-3 Multiple Myeloma | ~2 nM | |
| CR-1-31-B (Synthetic Rocaglate) | Cell Viability | JJN-3 Multiple Myeloma | 5 nM |
Note: This table is compiled from available literature and is not exhaustive. IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols: A Guide to Key Assays
Reproducible and rigorous experimental design is paramount in the evaluation of translation inhibitors. Below are detailed methodologies for key assays used to characterize the efficacy of this compound analogues.
In Vitro Translation Assay
This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system. A common approach utilizes a bicistronic reporter mRNA, which allows for the simultaneous assessment of cap-dependent and cap-independent (IRES-mediated) translation.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing rabbit reticulocyte lysate, the bicistronic reporter mRNA (e.g., encoding Firefly luciferase for cap-dependent translation and Renilla luciferase for IRES-mediated translation), and amino acids.
-
Inhibitor Addition: Add the synthetic this compound analogue at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60-90 minutes) to allow for translation to occur.
-
Measurement: Measure the luminescence of both Firefly and Renilla luciferases using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of cap-dependent translation relative to the vehicle control. The IRES-mediated translation serves as an internal control for non-specific inhibition.
eIF4A Helicase Assay
This assay directly measures the RNA unwinding activity of eIF4A. A common method involves a fluorescence-based assay using a dual-labeled RNA substrate.
Protocol:
-
Substrate Preparation: A double-stranded RNA (dsRNA) substrate is prepared with a fluorescent reporter dye (e.g., Cy3) on one strand and a quencher on the other.
-
Reaction Setup: The reaction mixture includes the fluorescently labeled dsRNA substrate, recombinant eIF4A, ATP, and a suitable reaction buffer.
-
Inhibitor Addition: The this compound analogue is added at varying concentrations.
-
Initiation of Unwinding: The helicase reaction is initiated by the addition of ATP. As eIF4A unwinds the dsRNA, the fluorophore and quencher are separated, leading to an increase in fluorescence.
-
Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of unwinding is calculated, and the IC50 value for the inhibitor is determined.
Cellular Viability Assay
This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cultured cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., JJN-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound analogue. Include a vehicle-treated control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Measurement: Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Data Analysis: Measure the luminescence and calculate the IC50 value of the compound.
Conclusion and Future Directions
Synthetic this compound analogues represent a promising class of translation inhibitors with a distinct and well-characterized mechanism of action. Their ability to selectively target eIF4A provides a valuable tool for both basic research and therapeutic development. The comparative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers to design and execute studies aimed at identifying and optimizing novel this compound-based drug candidates. Future research should focus on the synthesis and evaluation of a broader range of analogues to further refine the structure-activity relationship, improve potency and selectivity, and assess their efficacy in preclinical models of cancer and other diseases characterized by dysregulated translation.
References
Validating the Specificity of Hippuristanol for eIF4A Over Other DEAD-box Helicases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The eukaryotic initiation factor 4A (eIF4A) is a DEAD-box RNA helicase that plays a crucial role in the initiation of cap-dependent translation. Its involvement in the translation of mRNAs encoding proteins implicated in cell growth, proliferation, and survival has made it an attractive target for anticancer drug development. Hippuristanol, a natural product isolated from the coral Isis hippuris, has been identified as a potent inhibitor of eIF4A. A critical aspect of its validation as a therapeutic agent is its specificity for eIF4A over other members of the large and structurally related DEAD-box helicase family. This guide provides a comparative analysis of this compound's specificity, supported by experimental data and detailed methodologies for key validation assays.
The Role of eIF4A in Translation Initiation
eIF4A is a key component of the eIF4F complex, which also includes the cap-binding protein eIF4E and the scaffolding protein eIF4G. The primary function of eIF4A is to unwind the secondary structures in the 5' untranslated region (5'-UTR) of mRNAs, which facilitates the binding of the 43S preinitiation complex and subsequent scanning to the start codon. This compound exerts its inhibitory effect by binding to the C-terminal domain of eIF4A, locking it in a closed conformation that prevents RNA binding and helicase activity, without affecting ATP binding.
Comparative Specificity of this compound
Experimental evidence strongly supports the high specificity of this compound for eIF4A isoforms (eIF4A1 and eIF4A2) over other DEAD-box helicases. This selectivity is attributed to the unique amino acid sequence of the this compound binding site within the C-terminal domain of eIF4A, which is not conserved across other members of the helicase family.
| DEAD-box Helicase | Organism | Family | This compound Activity | Reference |
| eIF4A1 (DDX2A) | Human | DEAD-box | Potent Inhibitor | [1][2] |
| eIF4A2 (DDX2B) | Human | DEAD-box | Potent Inhibitor | [1][2] |
| eIF4A3 (DDX48) | Human | DEAD-box | ~10-fold less sensitive than eIF4A1/II | [2] |
| DDX19 | Human | DEAD-box | No significant inhibition up to 50 µM | [3] |
| DDX52 | Human | DEAD-box | No significant inhibition up to 50 µM | [3] |
| Ded1p | S. cerevisiae | DEAD-box | No inhibition observed | [4] |
Table 1: Specificity of this compound against a panel of DEAD-box helicases. The table summarizes the inhibitory activity of this compound against eIF4A and other DEAD-box helicases, highlighting its high degree of selectivity.
Experimental Workflow for Validating Specificity
A multi-pronged approach is essential to rigorously validate the specificity of a helicase inhibitor like this compound. This typically involves a series of in vitro biochemical assays that probe different aspects of the enzyme's function.
Experimental Protocols
Detailed methodologies for the key assays used to validate the specificity of this compound are provided below.
RNA-Dependent ATPase Assay
This assay measures the ATP hydrolysis activity of the helicase, which is essential for its function. The malachite green assay is a common colorimetric method used to detect the release of inorganic phosphate (B84403) (Pi) from ATP.
Principle: The malachite green molybdate (B1676688) reagent forms a colored complex with free orthophosphate, and the absorbance of this complex is directly proportional to the amount of ATP hydrolyzed by the helicase.
Materials:
-
Purified recombinant helicase proteins (e.g., eIF4A1, eIF4A3, DDX19)
-
This compound
-
ATP
-
Total yeast RNA or a specific RNA substrate (e.g., poly(U))
-
Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 50 mM KCl, 2.5 mM MgCl₂, 2 mM DTT
-
Malachite Green Reagent A: 0.045% (w/v) Malachite Green in water
-
Malachite Green Reagent B: 4.2% (w/v) ammonium (B1175870) molybdate in 4 M HCl
-
Malachite Green Reagent C: 34% (w/v) sodium citrate
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the assay buffer, purified helicase (e.g., 50-100 nM), and varying concentrations of this compound (or DMSO as a vehicle control).
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add ATP (e.g., 1 mM final concentration) and RNA (e.g., 50 ng/µL) to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range of ATP hydrolysis.
-
Termination and Color Development: Stop the reaction by adding the Malachite Green Reagents. First, add Reagent A, followed by Reagent B, and finally Reagent C to stabilize the color.
-
Measurement: Measure the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Helicase (Unwinding) Assay
This assay directly measures the ability of the helicase to unwind a double-stranded RNA (dsRNA) substrate. A common method utilizes a fluorescently labeled RNA duplex.
Principle: A short fluorescently labeled RNA strand (e.g., with Cy3) is annealed to a longer, unlabeled RNA strand that has a quencher molecule (e.g., BHQ) in proximity to the fluorophore, resulting in quenching of the fluorescent signal. Upon unwinding by the helicase, the fluorescent strand is released, leading to an increase in fluorescence.
Materials:
-
Purified recombinant helicase proteins
-
This compound
-
Fluorescently labeled dsRNA substrate
-
ATP
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 3 mM MgCl₂, 2 mM DTT
-
Fluorometer or fluorescence plate reader
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the assay buffer, the annealed fluorescent dsRNA substrate (e.g., 25-50 nM), and the purified helicase (e.g., 100-200 nM).
-
Inhibitor Addition: Add varying concentrations of this compound or DMSO to the reaction mixtures.
-
Pre-incubation: Incubate at room temperature for 15 minutes.
-
Initiation of Reaction: Initiate the unwinding reaction by adding ATP (e.g., 2 mM final concentration).
-
Measurement: Monitor the increase in fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Determine the initial rate of unwinding for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC₅₀ value.
RNA Binding Assay
This assay assesses the ability of the helicase to bind to its RNA substrate, a prerequisite for its helicase activity. The nitrocellulose filter-binding assay is a classic and effective method.[5][6][7][8]
Principle: Proteins bind to nitrocellulose membranes, whereas free RNA does not. If a radiolabeled RNA is incubated with a protein and the mixture is passed through a nitrocellulose filter, the amount of radioactivity retained on the filter is proportional to the amount of RNA-protein complex formed.
Materials:
-
Purified recombinant helicase proteins
-
This compound
-
³²P-labeled single-stranded RNA substrate
-
Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM MgCl₂, 1 mM DTT
-
Wash Buffer: Same as Binding Buffer
-
Nitrocellulose and nylon membranes
-
Vacuum filtration apparatus
-
Scintillation counter or phosphorimager
Procedure:
-
Binding Reaction: In separate tubes, incubate a fixed amount of ³²P-labeled RNA with increasing concentrations of the helicase protein in the presence of either a fixed concentration of this compound or DMSO.
-
Incubation: Allow the binding reaction to reach equilibrium by incubating at room temperature for 20-30 minutes.
-
Filtration: Apply the reaction mixtures to a pre-wetted nitrocellulose membrane placed over a nylon membrane in a vacuum filtration apparatus. Apply a gentle vacuum to draw the solution through the filters.
-
Washing: Wash each filter with cold Wash Buffer to remove unbound RNA.
-
Quantification: Dry the filters and quantify the amount of radioactivity retained on the nitrocellulose membrane using a scintillation counter or a phosphorimager.
-
Data Analysis: Plot the amount of bound RNA as a function of protein concentration. In the presence of an inhibitor like this compound that blocks RNA binding, a significant decrease in the amount of bound RNA will be observed.
Conclusion
The experimental data overwhelmingly support the high specificity of this compound for the eIF4A DEAD-box RNA helicase. Its unique mechanism of action, which involves binding to a non-conserved site in the C-terminal domain, provides a strong rationale for its selectivity. The rigorous application of the described biochemical assays is crucial for the continued validation of this compound and the development of other specific helicase inhibitors for therapeutic applications. The provided protocols offer a robust framework for researchers to independently assess the specificity and mechanism of action of potential eIF4A inhibitors.
References
- 1. Selective pharmacological targeting of a DEAD box RNA helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Pharmacological Targeting of a DEAD Box RNA Helicase | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Filter-binding assay [gene.mie-u.ac.jp]
- 8. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
On-Target Validation of eIF4A Inhibitors: A Comparative Guide to the Use of Hippuristanol-Resistant Mutants
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a small molecule inhibitor exerts its biological effects through its intended target is a cornerstone of drug discovery. This guide provides a comprehensive comparison of using Hippuristanol-resistant mutants to validate on-target effects of eIF4A inhibitors against other methodologies. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most robust validation strategies.
This compound is a potent and specific inhibitor of the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase essential for cap-dependent translation initiation.[1][2] By binding to the C-terminal domain of eIF4A, this compound locks the helicase in a closed, inactive conformation, thereby preventing its interaction with RNA.[3][4] The development of cell lines harboring specific mutations in the EIF4A1 gene that confer resistance to this compound provides a powerful genetic tool to unequivocally link the compound's activity to its engagement with eIF4A1.[5]
Comparison of On-Target Validation Methodologies
The use of drug-resistant mutants is considered a "gold standard" for target validation.[1] This approach offers a clear genetic link between the drug's effect and its target. Below is a comparison with other common on-target validation techniques.
| Feature | This compound-Resistant Mutants | CRISPR/Cas9 Knockout | RNA Interference (RNAi) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Genetically altering the drug-binding site on the target protein to confer resistance. | Complete and permanent disruption of the target gene at the DNA level. | Transient silencing of the target gene at the mRNA level. | Measures direct compound binding by observing changes in the thermal stability of the target protein. |
| Key Advantage | Directly demonstrates that the drug's biological effect is mediated through binding to the specific target. Provides a tool for dissecting on-target versus off-target effects.[3] | Provides a null background to assess the necessity of the target for the drug's action. | Relatively quick and easy to implement for transient knockdown. | Provides direct evidence of physical engagement between the compound and the target in a cellular context. |
| Limitations | Requires generation and characterization of specific mutant cell lines. Mutations might alter protein function in unforeseen ways. | Complete protein loss might induce compensatory mechanisms that differ from pharmacological inhibition. Does not prove direct binding. | Incomplete knockdown is common, leading to ambiguous results. Off-target effects of siRNAs/shRNAs are a known issue. | Does not directly measure the functional consequence of target engagement. Can be technically challenging for some targets. |
| Best Suited For | Validating that the phenotypic effects of a specific inhibitor are due to its interaction with the intended target. Differentiating on- and off-target effects of a lead compound. | Determining if a target is essential for a specific cellular process or for the viability of cancer cells. | Initial, rapid assessment of a target's role in a particular phenotype. | Confirming direct physical binding of a compound to its target inside the cell. |
Quantitative Data Presentation
The generation of this compound-resistant mutants allows for a quantitative comparison of the inhibitor's potency in wild-type versus mutant cells. A significant increase in the half-maximal inhibitory concentration (IC50) in mutant cells is strong evidence of on-target activity.
Table 1: Comparison of this compound IC50 Values in Wild-Type and eIF4A1 Mutant Cell Lines.
| Cell Line | eIF4A1 Genotype | This compound IC50 (nM) | Fold Resistance | Reference |
| Hap1 | Wild-Type | ~50 | 1x | [5] |
| Hap1 Clone 1 | G370S | >1000 | >20x | [5] |
| Hap1 Clone 2 | T242P | >1000 | >20x | [5] |
| Hap1 Clone 3 | G361C | >1000 | >20x | [5] |
| JJN-3 | Wild-Type | ~300 | 1x | [6] |
Table 2: Effect of this compound on eIF4A1 ATPase Activity.
| eIF4A1 Variant | Condition | Relative ATPase Activity (%) | Reference |
| Wild-Type | Vehicle (DMSO) | 100 | [7] |
| Wild-Type | + 10 µM this compound | ~20 | [7] |
| IG/T Mutant | Vehicle (DMSO) | >100 | [7] |
| IG/T Mutant | + 10 µM this compound | >100 | [7] |
| IP/T Mutant | Vehicle (DMSO) | >100 | [7] |
| IP/T Mutant | + 10 µM this compound | >100 | [7] |
Experimental Protocols
Generation of this compound-Resistant Cell Lines using CRISPR/Cas9
This protocol describes the generation of stable cell lines with mutations in the EIF4A1 gene that confer resistance to this compound.
Materials:
-
Hap1 cells (or other cell line of interest)
-
Lentiviral vectors expressing Cas9 and a single guide RNA (sgRNA) targeting the this compound-binding region of EIF4A1.
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Polybrene
-
This compound
-
Puromycin (for selection of Cas9-expressing cells)
-
Cell culture medium and supplements
-
DNA extraction and sequencing reagents
Procedure:
-
sgRNA Design and Cloning: Design sgRNAs targeting the region of EIF4A1 encoding the this compound binding site. Clone the sgRNAs into a suitable lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the target cells (e.g., Hap1) with the lentivirus in the presence of Polybrene.
-
Selection of Cas9-Expressing Cells: If the Cas9 vector contains a selection marker, select for transduced cells (e.g., with puromycin).
-
Selection of Resistant Clones: Treat the transduced cell population with a lethal concentration of this compound (e.g., 300 nM for Hap1 cells) for 10-14 days.[5]
-
Isolation and Expansion of Clones: Isolate individual resistant colonies and expand them in separate cultures.
-
Genotyping: Extract genomic DNA from the resistant clones and sequence the targeted region of the EIF4A1 gene to identify mutations.
-
Phenotypic Characterization: Confirm the resistance phenotype by performing cell viability assays (e.g., SRB assay) with a range of this compound concentrations and compare the IC50 values to the wild-type parental cells.[5]
Polysome Profiling
Polysome profiling is used to assess the effect of this compound on global and specific mRNA translation. A shift from heavy polysomes (actively translated mRNAs) to monosomes and free mRNPs indicates translation inhibition.
Materials:
-
Wild-type and this compound-resistant cells
-
This compound
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 1% Triton X-100, 100 µg/mL cycloheximide, protease and RNase inhibitors)
-
10-50% sucrose (B13894) gradients
-
Ultracentrifuge with a swinging bucket rotor
-
Gradient fractionation system with a UV detector (254 nm)
-
RNA extraction reagents
Procedure:
-
Cell Treatment: Treat wild-type and resistant cells with this compound or vehicle (DMSO) for a defined period (e.g., 1 hour).[5]
-
Translation Arrest: Add cycloheximide (100 µg/mL) to the culture medium 5-10 minutes before harvesting to arrest ribosome translocation.[8]
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Sucrose Gradient Ultracentrifugation: Layer the cleared cell lysate onto a 10-50% sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm for 2 hours at 4°C).[9]
-
Fractionation and Analysis: Fractionate the gradient while continuously monitoring the absorbance at 254 nm to generate a polysome profile.
-
RNA Extraction and Analysis: Extract RNA from the collected fractions for further analysis, such as qRT-PCR or RNA-seq, to determine the distribution of specific mRNAs across the gradient.
Immunoprecipitation (IP) of eIF4A
Immunoprecipitation can be used to study the interaction of eIF4A with other components of the translation initiation complex (e.g., eIF4G) and how this is affected by this compound.
Materials:
-
Wild-type and this compound-resistant cells
-
This compound
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Anti-eIF4A antibody
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
SDS-PAGE sample buffer
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle, then lyse in IP lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-eIF4A antibody overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specific proteins.
-
Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE sample buffer and analyze by Western blotting with antibodies against potential interacting partners (e.g., eIF4G).
Mandatory Visualizations
References
- 1. Leveraging Chemotype-specific Resistance for Drug Target Identification and Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug target elucidation through isolation and analysis of drug-resistant mutants in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering new biology with drug-resistance alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification and characterization of this compound-resistant mutants reveals eIF4A1 dependencies within mRNA 5′ leader regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Hippuristanol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the potent eIF4A inhibitor Hippuristanol, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its biological activity and use in cancer research, specific procedures must be followed to mitigate potential hazards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.
This compound is a polyhydroxylated steroid isolated from the coral Isis hippuris that functions as a selective inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for protein synthesis.[1][2][3] Its potent biological effects necessitate careful management of all waste streams containing this compound.
Key Chemical and Physical Properties
A summary of this compound's key properties is provided in the table below for easy reference. Understanding these characteristics is fundamental to safe handling and disposal.
| Property | Value |
| CAS Number | 80442-78-0[4][5] |
| Molecular Formula | C28H46O5[4][5] |
| Molecular Weight | 462.67 g/mol [4] |
| Appearance | Not specified in search results |
| Solubility | Not specified in search results |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[4] |
Step-by-Step Disposal Procedures
The proper disposal of this compound and its contaminated materials should be approached with the understanding that it is a biologically active, potentially hazardous compound. The following procedures are based on general principles of hazardous and biohazardous waste management.
1. Waste Segregation and Collection:
-
Chemically Contaminated Solid Waste: All solid waste contaminated with this compound, such as gloves, pipette tips, vials, and absorbent paper, should be collected in a designated, leak-proof container lined with a plastic bag.[6] This container must be clearly labeled as "Hazardous Chemical Waste" and should include the name "this compound."
-
Liquid Waste: All liquid waste containing this compound, including unused solutions and the first rinse of contaminated glassware, must be collected in a separate, leak-proof, and chemically resistant container.[6] This container should also be clearly labeled as "Hazardous Chemical Waste" with the name "this compound" and an approximate concentration. Never dispose of this compound solutions down the drain.[6]
-
Sharps: Any sharps, such as needles or contaminated glassware, must be placed in a designated sharps container to prevent physical injury.[7]
2. Container Management:
-
Keep all waste containers securely closed except when adding waste.[6]
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.[6]
-
Do not overfill waste containers.
3. Decontamination of Labware:
-
Thoroughly rinse all glassware and equipment that has come into contact with this compound. The first rinseate must be collected and disposed of as hazardous liquid waste.[6]
-
Subsequent rinses can typically be disposed of down the drain, but it is best to consult your institution's specific guidelines.
4. Disposal of Empty Chemical Containers:
-
Once a container of this compound is empty, it should be triple-rinsed with a suitable solvent. The rinsate from all three rinses should be collected as hazardous waste.
-
After rinsing, the label on the container should be defaced or removed, and the container can then be disposed of as regular solid waste or recycled, in accordance with institutional policies.[6]
5. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Do not dispose of this waste in the regular trash or via the sanitary sewer.
Experimental Workflow for Waste Management
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This guide provides general recommendations for the proper disposal of this compound. Researchers must always consult and adhere to the specific safety data sheets (SDS) for the particular formulation of this compound being used, as well as all local, state, and federal regulations and institutional policies regarding hazardous waste disposal.
References
- 1. This compound|eIF4A Inhibitor|For Research [benchchem.com]
- 2. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. flinnsci.com [flinnsci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
